Dithiazanine Iodide

Catalog No.
S526335
CAS No.
514-73-8
M.F
C23H23N2S2.I
C23H23IN2S2
M. Wt
518.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiazanine Iodide

CAS Number

514-73-8

Product Name

Dithiazanine Iodide

IUPAC Name

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole iodide

Molecular Formula

C23H23N2S2.I
C23H23IN2S2

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-M

SMILES

Array

solubility

Practically insoluble in water
Practically insoluble in ether
Very slightly soluble in alcohol and methyl alcohol
Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF).

Synonyms

3,3' Diethylthiadicarbocyanine, 3,3'-Diethylthiadicarbocyanine, Cyanine Dye DiS-C2-(5), Dithiazanine, Dithiazanine Iodide, Dizan, Iodide, Dithiazanine

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I

The exact mass of the compound 3,3'-Diethylthiadicarbocyanine iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in waterpractically insoluble in ethervery slightly soluble in alcohol and methyl alcoholcan be solubilized with polyvinylpyrrolidone: canadian patent: 676,636 (1963 to gaf).. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

what is dithiazanine iodide used for

Author: Smolecule Technical Support Team. Date: February 2026

Primary Uses and Applications

The core application of dithiazanine iodide is as an anthelmintic. The table below summarizes its uses and current status:

Application Category Specific Use Details & Status
Veterinary Anthelmintic [1] [2] [3] Treatment of various nematode infections in dogs Status: Previously used, now largely withdrawn or of limited use [4].
Research Chemical [2] Study of parasitic infections (e.g., trichuriasis, strongyloidiasis) Status: Available for research purposes only; not for human therapeutic use [2].
Other Applications [3] Sensitizer for photographic emulsions; insecticide (not registered in the U.S.) [3] Status: Specialized industrial and research applications.

Toxicity and Safety Profile

This compound is classified as highly toxic [1] [3]. Its mechanism of toxicity is not fully understood but is believed to involve interference with cellular glucose absorption, disrupting energy production [1].

  • Human Lethal Dose: The estimated lethal dose for humans is between 4–16 mg/kg upon oral ingestion [1].
  • Toxicity Profile: Database records classify its toxicity type as "cardiovascular" [4].
  • Hazard Statements: Official hazard classifications include H300 (fatal if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].
  • Regulatory Information: It is listed in the EPA Consolidated List of Lists, with specific reporting requirements for spills or releases [3].

Experimental Data and Protocols

For researchers working with this compound, the following technical data may be useful.

Physical and Chemical Properties

The table below summarizes key characteristics of this compound:

Property Specification
Molecular Formula [1] [2] C₂₃H₂₃IN₂S₂
Molecular Weight [1] [2] 518.48 g/mol
Appearance [1] [2] Green to dark green, needle-like crystals
Melting Point [1] [3] Decomposes at 248.0°C (478.4°F)
Solubility (DMSO) [2] 16.67 mg/mL (32.15 mM)
Proposed Mechanism of Anthelmintic Action

While the exact mechanism of its antiparasitic action is not detailed in the search results, its known toxicity suggests a potential pathway. The following diagram illustrates the hypothesized mechanism based on interference with glucose metabolism.

G A This compound Enters Parasite Cell B Interferes with Glucose Absorption A->B C Disrupts Cellular Glucose Uptake B->C D Energy (ATP) Production Failure C->D E Parasite Death (Anthelmintic Effect) D->E F Hypothesized Mechanism of Toxicity

Conclusion for Researchers

This compound serves as a historical example of a benzothiazole-class anthelmintic. Its high toxicity profile has led to its withdrawal from widespread therapeutic use. Current research interest lies primarily in its role as a model compound or for specialized in vitro studies, necessitating strict safety protocols due to its significant health hazards [1] [4] [3].

References

Dithiazanine iodide ChEBI classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Classification & Identifiers

Dithiazanine iodide is classified under the ChEBI (Chemical Entities of Biological Interest) ID CHEBI:228275 [1]. The table below summarizes its core chemical information.

Property Description
IUPAC Name 3-Ethyl-2-[5-(3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide [2] [3]
Chemical Formula C₂₃H₂₃IN₂S₂ [2] [3]
CAS Registry Number 514-73-8 [2] [4]
ChEBI Classification Organic Compound → Heterocyclic Compound → Benzothiazoles [5]
Common Description A chemical compound belonging to the group of polymethine (cyanines) dyes, formerly used as a veterinary anthelmintic [2].

Pharmacological & Safety Profile

The following table consolidates the known biological and hazard information. Note that detailed experimental data on its mechanism of action and pharmacokinetics are not available in the current search results.

Aspect Details
Historical Use Used as a veterinary anthelmintic (anti-worm medication) for dogs and previously for human strongyloidiasis and whipworm infections [5].
Current Status Use is severely limited; withdrawn from markets in several countries (e.g., France, Italy) due to toxicity [5].
Toxicity Highly toxic; associated with fatal cases of severe acidosis and shock. The estimated lethal dose for humans is 4–16 mg/kg by oral ingestion [2] [5].
Mechanism of Action Not well understood. It is believed to interfere with cells' absorption of glucose [2].
GHS Hazard Warning Danger - H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].

Guidance for Experimental Research

The search results do not contain specific experimental protocols for working with this compound. The high-throughput screening study [6], while focused on discovering new anthelmintics, does not provide a directly applicable methodology for this compound.

Given the significant toxicity and hazardous nature of this compound, any experimental work must prioritize safety. The following diagram outlines the critical safety workflow for handling this substance, based on general safety guidelines for toxic solids.

Start Start: Plan Experiment with this compound P1 Conduct Hazard Review (CAS: 514-73-8) Start->P1 P2 Secure Fume Hood or Glove Box P1->P2 P3 Don Appropriate PPE: Respirator, Gloves, Lab Coat, Chemical Goggles P2->P3 P4 Prepare Emergency Equipment: Spill Kit, Eye Wash Station P3->P4 P5 Execute Experiment Minimize Dust Formation P4->P5 P6 Decontaminate: Decontaminate All Surfaces and Equipment P5->P6 End End: Safe Disposal of Waste P6->End

Critical safety workflow for handling this compound, a highly toxic solid.

For researchers, the most viable path is to consult the primary toxicology literature and explore modern, safer benzothiazole derivatives. The review on benzothiazole-based therapeutics [7] confirms this scaffold remains highly relevant in drug discovery for conditions like cancer, ALS, and infectious diseases, offering numerous leads with better-characterized mechanisms and safety profiles.

References

Dithiazanine iodide in vitro protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Properties and Formulation

Dithiazanine iodide is a benzothiazole-based cyanine dye. Handling this compound in vitro requires attention to its solubility and stability [1].

Property Specification
Molecular Weight 518.48 g/mol [1]
Chemical Formula C₂₃H₂₃IN₂S₂ [1]
CAS Number 514-73-8 [1]
Appearance Green to dark green solid [1]
Solubility in DMSO 16.67 mg/mL (32.15 mM). Requires ultrasonic treatment and warming to 60°C [1].
Storage -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) [1].

Experimental Models and Key Findings

Recent studies have repurposed this compound for oncology research, particularly against glioblastoma stem cells (GSCs). The methodologies from these studies can serve as a protocol foundation.

Application / Model Key Finding / Activity Experimental Context / Notes
Inhibition of Brain Cancer Stem Cells (BCSCs) Potently inhibited proliferation and self-renewal [2]. Identified via library screening of FDA-approved compounds; studied in patient-derived BCSCs.
Formulation for Brain Penetration Significant survival increase in rat GBM models [2]. Delivered via convection-enhanced delivery (CED) loaded in brain-penetrating PLGA nanoparticles.

Workflow for Assessing Anti-GSC Activity

The following diagram outlines a general experimental workflow for evaluating this compound against glioblastoma stem cells, based on the methodologies found in the search results.

Start Start: Prepare Drug Solution A Formulate Nanoparticles (PLGA, ~70 nm) Start->A B Culture Patient-Derived Glioblastoma Stem Cells (GSCs) A->B C Apply Treatment Groups: - Free Drug - Drug-Loaded Nanoparticles - Control B->C D Conduct Functional Assays: Proliferation & Self-renewal C->D E Assess In Vivo Efficacy (Rat GBM Model, CED Delivery) D->E End Analyze Data E->End

Protocol Outline: Anti-Glioblastoma Assessment
  • Drug Solution Preparation

    • Prepare a stock solution in DMSO at a concentration of 10-16 mg/mL. Use gentle warming and sonication to ensure complete dissolution [1].
    • Dilute the stock solution into the final culture medium for experiments. The final DMSO concentration should typically be ≤0.1% to avoid cytotoxicity.
  • Nanoparticle Formulation (for Enhanced Delivery)

    • Polymer and Solvent: Use Poly(lactide-co-glycolide) (PLGA) with ethyl acetate as the solvent to produce smaller particles [2].
    • Synthesis Method: Employ a single-emulsion, solvent evaporation technique [2].
    • Size Selection: Use a partial centrifugation protocol (e.g., 8,000 × g for 10 min) to pellet larger particles and collect the supernatant containing smaller nanoparticles (~70 nm) [2].
    • Lyophilization: Add trehalose as a cryoprotectant (0.5:1 mass ratio of trehalose to nanoparticles) before lyophilization to prevent aggregation and aid resuspension [2].
  • Cell Culture and Treatment

    • Cell Model: Use patient-derived glioblastoma stem cell (GSC) cultures, which are critical for studying tumor recurrence and resistance [2] [3].
    • Treatment: Apply this compound in its free form or encapsulated within the synthesized PLGA nanoparticles. Include appropriate vehicle controls (e.g., DMSO, empty nanoparticles).
  • Functional Assays

    • Proliferation Assay: Measure the reduction in cell proliferation rates after treatment. Downregulation of key targets like ZNF117 has been shown to significantly reduce GSC proliferation [3].
    • Self-renewal Assay: Evaluate the ability of single cells to form tumorspheres in ultra-low attachment plates. A potent compound should inhibit this self-renewal capacity [2].
    • Stemness and Differentiation Analysis: Use flow cytometry or immunostaining to monitor changes in the expression of stem cell markers (e.g., Nestin) and differentiation markers following treatment [3].
  • In Vivo Efficacy Assessment

    • Animal Model: Use rats bearing BCSC-derived xenografts [2].
    • Delivery Method: Administer the drug-loaded nanoparticles via Convection-Enhanced Delivery (CED) to bypass the blood-brain barrier and achieve large volume distribution in the brain [2].
    • Endpoint: Monitor animal survival as the primary outcome measure [2].

Critical Considerations for Researchers

  • Cardiotoxicity Potential: Historical use and pharmacological data classify this compound as a potentially highly toxic compound, with a reported lethal oral dose for humans as low as 4–16 mg/kg [4]. Implement stringent safety protocols.
  • Mechanism of Action: The specific molecular mechanism by which this compound kills GSCs is an area of active research. One study suggests that inducing differentiation of GSCs is a promising alternative to cytotoxic approaches [3].

References

Dithiazanine iodide mitochondrial inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background and Mechanism of Action

Dithiazanine Iodide (DTZ), CAS 514-73-8, is a benzothiazole-class compound previously used as a broad-spectrum veterinary anthelmintic [1]. Recent research has repurposed it as a promising mitochondrial inhibitor for investigating novel cancer therapies, particularly for chemotherapy-resistant cancers like cholangiocarcinoma (bile duct cancer) [2] [3].

Its proposed anticancer mechanism involves disrupting mitochondrial function. In cholangiocarcinoma cell lines, DTZ treatment leads to a marked decrease in mitochondrial electron transport chain protein expression and subsequent depletion of cellular ATP levels [2]. This targeted attack on mitochondrial metabolism is a strategic approach against cancers known to thrive in harsh microenvironments [3].

Key Experimental Findings and Quantitative Data

The table below summarizes the core quantitative findings from studies on DTZ's mitochondrial effects.

Parameter Experimental Finding Experimental Context
Cell Viability (IC₅₀) More potent than 5-fluorouracil and irinotecan In vitro cholangiocarcinoma cell lines [2]
Cellular ATP Levels Significant decrease In vitro cholangiocarcinoma cells treated with DTZ [2]
Mitochondrial ETC Decreased protein expression Cholangiocarcinoma cells treated with DTZ [2]

| Toxicity (LD₅₀) | Mouse (oral): 4-16 mg/kg Rat (oral): 165-192 mg/kg | Acute toxicity data [1] | | Therapeutic Dosage (Vet) | 6.6 - 11 mg/kg daily for 7-10 days | Dog (oral, for nematodes); side effects (vomiting, diarrhea) noted [1] |

The following diagram illustrates the conceptual framework of DTZ's mechanism of action and its cellular consequences.

G DTZ This compound (DTZ) MitoImport Mitochondrial Import DTZ->MitoImport Enters Cell ETC Electron Transport Chain (ETC) MitoImport->ETC Targets ATP ATP Depletion ETC->ATP Inhibits Reduces Expression Apoptosis Decreased Cell Viability ATP->Apoptosis Leads to

Diagram 1: Proposed mechanism of this compound-induced mitochondrial inhibition and cytotoxicity.

Detailed Experimental Protocols

Below are detailed protocols for key assays used to evaluate DTZ's mitochondrial inhibitory effects.

Cell Viability and IC₅₀ Determination (MTT/XTT Assay)

This protocol assesses the compound's cytotoxicity [2].

  • 1. Cell Seeding: Plate cholangiocarcinoma cells (e.g., patient-derived lines) in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours to allow cell attachment.
  • 2. Compound Treatment: Prepare a serial dilution of DTZ in DMSO or culture medium. Treat cells with a range of DTZ concentrations (e.g., 0.1 µM to 100 µM). Include wells for negative control (vehicle only, e.g., 0.1% DMSO) and positive control for cell death (e.g., 1% SDS).
  • 3. Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
  • 4. Viability Measurement: Add MTT or XTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours to allow formazan crystal formation.
  • 5. Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
  • 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Cellular ATP Content Assay

This protocol directly measures the energy crisis induced by DTZ [2].

  • 1. Cell Preparation and Treatment: Seed and treat cells with DTZ and controls as described in the viability assay. Known mitochondrial inhibitors (e.g., oligomycin) should be used as positive controls.
  • 2. Cell Lysis: After the treatment period, lyse the cells using a commercially available ATP assay lysis buffer.
  • 3. ATP Measurement: Transfer the lysate to a white-walled 96-well plate. Add an ATP detection reagent containing luciferase and its substrate, D-luciferin.
  • 4. Luminescence Reading: Measure the luminescent signal immediately using a plate reader. The signal is proportional to the ATP concentration in the sample.
  • 5. Data Analysis: Normalize the ATP levels to the total protein content in the lysate (determined by a BCA or Bradford assay) and express as a percentage of the vehicle control.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1 Dye

This protocol uses the JC-1 dye to monitor mitochondrial health [4].

  • 1. Cell Treatment: Seed cells on glass coverslips in a multi-well plate or in a suspension culture. Treat with DTZ for a specified period.
  • 2. Staining: Load cells with 2-5 µM JC-1 dye in culture medium or buffer. Incubate for 15-30 minutes at 37°C in the dark.
  • 3. Washing: Gently wash the cells twice with PBS or assay buffer to remove excess dye.
  • 4. Imaging and Analysis: Observe immediately under a fluorescence microscope or analyze by flow cytometry.
    • Microscopy: Healthy cells with high ΔΨm show orange/red fluorescent J-aggregates. Cells with depleted ΔΨm show only green fluorescent monomers.
    • Flow Cytometry: Use 488 nm excitation. Measure green fluorescence at ~530 nm and red fluorescence at ~590 nm. A decrease in the red/green fluorescence intensity ratio indicates a loss of ΔΨm.

The overall workflow integrating these assays is outlined below.

G Start Cell Culture (Cholangiocarcinoma Lines) A DTZ Treatment Start->A B Viability Assay (MTT/XTT) A->B C ATP Assay (Luminescence) A->C D ΔΨm Assay (JC-1 Staining) A->D E Analysis (IC₅₀, ATP levels, ΔΨm) B->E C->E D->E

Diagram 2: Experimental workflow for assessing mitochondrial inhibition by this compound.

Critical Considerations for Researchers

  • Solubility and Formulation: DTZ has limited solubility in water. For in vitro studies, a stock solution can be prepared in DMSO (solubility ~16.67 mg/mL) and further diluted in culture medium, ensuring the final DMSO concentration does not affect cell viability (typically <0.5%) [1].
  • Toxicity and Handling: DTZ is a toxic compound. The significant difference between its efficacy in cancer cells and its systemic toxicity (low LD₅₀ in mice) necessitates careful handling and highlights the need for targeted delivery strategies in therapeutic applications [2] [1]. Always follow institutional safety guidelines when handling chemicals.
  • Assay Selection: A multi-assay approach, as detailed above, is crucial. While the ATP assay directly confirms energetic stress, the JC-1 assay provides insight into an earlier event of mitochondrial dysfunction, and the viability assay confirms the ultimate cytotoxic effect.

Conclusion

This compound serves as a potent tool compound for investigating mitochondrial inhibition as an anticancer strategy. The provided application notes and detailed protocols for viability, ATP content, and membrane potential assays offer a solid foundation for researchers to evaluate its effects in vitro. Future work should focus on developing safer analogues or delivery mechanisms to exploit its potent mechanism while mitigating systemic toxicity.

References

Proposed Application Notes: Investigating Dithiazanine Iodide in CCA Models

Author: Smolecule Technical Support Team. Date: February 2026

The following section outlines a proposed experimental plan to evaluate the antitumor potential of dithiazanine iodide against cholangiocarcinoma.

Cell Line Models and Culture Conditions

Choosing appropriate cell lines is critical. The table below summarizes human CCA cell lines recommended for these studies.

Cell Line Origin Recommended Culture Medium Key Characteristics
RBE [1] Extrahepatic CCA RPMI-1640 + 10% FBS National Biomedical Experimental Cell Resource Bank of China
HCCC-9810 [1] Intrahepatic CCA RPMI-1640 + 10% FBS National Biomedical Experimental Cell Resource Bank of China
TFK-1 [2] Extrahepatic CCA RPMI-1640 + 5% FBS + 1% A/A + Sodium Pyruvate Deutsche Sammlung von Mikroorganismen und Zellkulturen (DSMZ)
HuCCT1 [2] Intrahepatic CCA RPMI-1640 + 5% FBS + 1% A/A + Sodium Pyruvate JCRB Cell Bank (JCRB0425)
H69 [2] Non-malignant Cholangiocytes Defined Medium [2] Serves as a non-cancerous control for selectivity assessment.
Suggested Experimental Workflow

The following diagram illustrates the key stages of a comprehensive study to investigate the effects of this compound on CCA cells:

G Proposed Workflow for this compound Study Start Experimental Setup A1 Cell Culture & Seeding (Culture recommended cell lines in appropriate media) Start->A1 A2 Compound Preparation (Prepare this compound stock in DMSO) A1->A2 A3 Treatment & Incubation (Treat cells across a concentration gradient) A2->A3 B1 Viability & Proliferation Assay (CCK-8/BrdU Assay at 24h, 48h, 72h) A3->B1 B2 Apoptosis & Cell Cycle Analysis (Annexin V/PI Staining & Flow Cytometry) A3->B2 B3 Migration & Invasion Assay (Scatch & Transwell Assays) A3->B3 C2 Data Analysis & Validation (Statistical analysis and experimental repeats) B1->C2 C1 Mechanism of Action Investigation (e.g., ROS/p53 pathway, Mitochondrial Function) B2->C1 If apoptosis is confirmed B2->C2 B3->C2 C1->C2

Detailed Experimental Protocols

Protocol 1: Cell Proliferation and Viability Assay (CCK-8) This protocol is used to determine the dose-dependent cytotoxic effects of this compound.

  • Cell Seeding: Seed CCA cells (e.g., RBE, HCCC-9810) in 96-well plates at a density of (2 \times 10^3) to (5 \times 10^3) cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment [3].
  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the treatment solutions. Include a vehicle control (DMSO at the same concentration as in treated wells, typically <0.1%).
  • Incubation and Assay: Incubate the plates for 24, 48, and 72 hours. At each time point, add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 2-3 hours at 37°C [3].
  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. Use software like GraphPad Prism to determine the half-maximal inhibitory concentration ((IC_{50})).

Protocol 2: Apoptosis Detection by Flow Cytometry This protocol quantifies the proportion of cells undergoing apoptosis after treatment.

  • Cell Treatment: Seed CCA cells in 6-well plates at (1 \times 10^5) cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined (IC_{50}) (e.g., 0.1 µM, 0.3 µM, 1 µM) for 24 hours [3].
  • Cell Staining: Collect both adherent and floating cells. Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
  • Flow Cytometry Analysis: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of additional binding buffer and analyze the cells using a flow cytometer within 1 hour [1] [3].
  • Data Interpretation: The populations are defined as:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic/necrotic cells: Annexin V⁺/PI⁺

Protocol 3: Cell Migration and Invasion Assay (Transwell) This protocol assesses the anti-metastatic potential of this compound.

  • Migration Assay:
    • Prepare cell suspension: Serum-starve the cells for 24 hours. Resuspend the treated and control cells in serum-free medium.
    • Seed cells: Place (2 \times 10^4) cells in 200 µL of serum-free medium into the upper chamber of a Transwell insert. Add 700 µL of medium containing 10% FBS to the lower chamber as a chemoattractant [3].
    • Incubate and count: Incubate the plate for 24 hours. Then, remove the non-migrated cells from the upper chamber with a cotton swab. Fix the cells that migrated to the lower surface with 4% paraformaldehyde, stain with 0.1% crystal violet, and count under a microscope.
  • Invasion Assay: Coat the Transwell membrane with Matrigel (diluted in serum-free medium) and allow it to polymerize for 4-6 hours at 37°C before seeding the cells. The rest of the protocol is identical to the migration assay.

Critical Considerations and Safety

  • Cardiotoxicity Profile: this compound is a known functional cardiotoxicant that causes prolonged QT interval and Torsades de Pointes (TdP) [4]. This liability must be a central consideration for any potential repurposing.
  • Mechanism of Action Studies: Given that the molecular mechanism of this compound is listed as "unclear" [4], your research should prioritize investigating this. The ROS/p53 pathway is a promising candidate, as it is a common mechanism for other anticancer agents [1]. Mitochondrial toxicity is another key area, as it is a common off-target effect for many drugs and can explain various toxicities, including cardiotoxicity [4].
  • Safety Data Sheet (SDS): Always consult the latest SDS for this compound from a certified chemical supplier before handling. Use appropriate personal protective equipment (PPE) and work in a fume hood when weighing powder and preparing stock solutions.

References

Chemical Properties and Therapeutic Profile of Dithiazanine Iodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about dithiazanine iodide from the available literature.

Property Details
Molecular Weight 391.13 g/mol [1] / 391.59 g/mol [2]
Chemical Formula C23H23IN2S2 [1] [2]
Chemical Name 3-ethyl-2-[(1E,3E)-5-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide [1]
SMILES CCN1C(=CC=CC=Cc2sc3ccccc3[n+]2CC)Sc2ccccc21 [2]
InChIKey FYXWDSGGZAMYFZ-UHFFFAOYSA-N [2]
cLogP 6.25 [1]
Drug Status Approved (human/veterinary), withdrawn (human) [1] [2]
Historical Use Broad-spectrum anthelmintic for trichuriasis and strongyloidiasis [2]
Recent Research Application Cytotoxic agent against glioblastoma stem cells (GSCs); delivered via nanoparticles [3]
Human Toxicity Highly toxic; lethal dose estimated at 4–16 mg/kg orally [2]

Research Context and Experimental Considerations

  • Recent Application in Oncology: this compound has been re-purposed in biomedical research for its activity against glioblastoma stem cells (GSCs) [3]. This suggests the compound has relevant bioactivity in modern drug discovery contexts, particularly for cancer. The study did not use a simple DMSO solution but employed a more advanced nanoparticle-based delivery system to target GSCs [3]. This indicates that formulation is a critical factor for its application.
  • Solubility and Formulation Challenges: The high cLogP value indicates that this compound is a highly lipophilic compound [1]. While this suggests it may have reasonable solubility in DMSO, no specific data or protocols for its preparation are available in the searched literature. A patent discusses dissolving a related compound, "amorphous dithiazine," using aqueous solutions with hydrogen peroxide [4]. This highlights that dissolving dithiazanine derivatives for experimental use can be non-trivial and may require specialized strategies beyond simple organic solvents.
  • Safety Handling: Given its noted high toxicity in humans, appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, are essential when handling this compound [2].

Suggested Approach for Protocol Development

In the absence of a standard protocol, you may need to establish an in-house method. Here is a suggested workflow for developing a DMSO stock solution preparation protocol.

G Start Start: Prepare this compound A Weigh a small quantity (e.g., 1-5 mg) Start->A B Add pure, dry DMSO slowly A->B C Agitate (vortex) and/or gently warm B->C D Inspect for undissolved material C->D E Fully dissolved? D->E F Proceed to serial dilution or formulation E->F Yes H Consider alternative strategies: - Sonication - Co-solvents - Nanoparticle formulation E->H No G Note concentration and storage conditions F->G

References

Application Notes: Dithiazanine Iodide Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Dithiazanine iodide is a broad-spectrum anthelmintic agent effective against trichuriasis, strongyloidiasis, enterobiasis, ascariasis, and hookworm infections [1]. As a cyanine dye, its proper solubilization and storage are critical for maintaining stability and ensuring reproducible results in research settings. This protocol outlines detailed methodologies for preparing and storing stock solutions of this compound.

2.0 Material Preparation

  • Compound: this compound (CAS No. 514-73-8) [1] [2].
  • Solvent: Dimethyl Sulfoxide (DMSO), freshly opened and of high-grade, hygroscopic quality. Using newly opened DMSO is crucial because moisture absorption can significantly impact compound solubility [1].
  • Equipment: Analytical balance, ultrasonic bath, vortex mixer, sealed, light-proof microtubes or vials.

3.0 Stock Solution Preparation Protocol

3.1 Solubilization Procedure

  • Weighing: Accurately weigh the desired mass of this compound.
  • Initial Solvent Addition: Add the appropriate volume of DMSO to the compound. The recommended maximum stock concentration is 16.67 mg/mL, which is equivalent to 32.15 mM [1].
  • Solubilization Aid: Subject the mixture to ultrasonication.
  • Heating: Gently warm the solution to 60°C to facilitate complete dissolution [1].
  • Mixing: Vortex the solution briefly to ensure homogeneity.

3.2 Preparation Quantities The table below provides a reference for preparing common stock solution volumes.

Concentration 1 mg required 5 mg required 10 mg required
1 mM 1.93 mL DMSO 9.64 mL DMSO 19.29 mL DMSO
5 mM 0.39 mL DMSO 1.93 mL DMSO 3.86 mL DMSO
10 mM 0.19 mL DMSO 0.96 mL DMSO 1.93 mL DMSO

4.0 Storage and Stability

Storage Condition Temperature Duration Key Considerations
Long-term -80°C 6 months Sealed storage, away from moisture and light [1].
Short-term -20°C 1 month Sealed storage, away from moisture and light [1].
Working Aliquot 4°C For immediate use Seal tightly and protect from light [2].

5.0 Safety and Handling this compound is classified as a hazardous substance (GHS category 6.1) [2].

  • Hazard Statements: H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].
  • Precautions: Handle in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles. Refer to the Safety Data Sheet (SDS) before use [2].

6.0 Experimental Workflow The following diagram summarizes the entire process from preparation to storage.

G Start Weigh this compound Step1 Add DMSO (16.67 mg/mL max) Start->Step1 Step2 Ultrasonicate & Heat to 60°C Step1->Step2 Step3 Vortex for Homogeneity Step2->Step3 Step4 Aliquot Solution Step3->Step4 Decision Intended Storage Duration? Step4->Decision LongTerm Store at -80°C (Stable for 6 months) Decision->LongTerm >1 month ShortTerm Store at -20°C (Stable for 1 month) Decision->ShortTerm ≤1 month

Anthelmintic Research Context

This compound is a cyanine dye with historical use as a broad-spectrum anthelmintic [1]. Current research into anthelmintic drugs often involves high-throughput screening pipelines. One recent study screened over 30,000 compounds against parasitic worms, identifying novel scaffolds for development. While this compound itself was not mentioned in this specific screen, the study underscores the ongoing need for new anthelmintics and reliable research reagents [3].

Key Recommendations for Researchers

To ensure experimental success when working with this compound, please keep the following in mind:

  • Solvent is Critical: Always use newly opened, anhydrous DMSO to prevent solubility issues due to moisture [1].
  • Avoid Repeated Freeze-Thaw: Aliquot the stock solution upon preparation to maintain stability and avoid repeated freezing and thawing cycles [1].
  • Prioritize Safety: Adhere to all hazard statements (H300-H335) and wear appropriate PPE, as the compound is toxic upon ingestion, skin contact, and inhalation [2].

References

Dithiazanine iodide ATP depletion measurement method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below summarizes the fundamental identifiers and physical characteristics of Dithiazanine iodide [1] [2] [3].

Property Details
CAS Number 514-73-8 [1] [2] [3]
Systematic IUPAC Name 3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide [2]
Molecular Formula C₂₃H₂₃IN₂S₂ [1] [2]
Molecular Weight 518.48 g·mol⁻¹ (approx. 519.51 is also reported) [1] [2] [3]
Appearance Green, needle-like crystals [2] [3]
Melting Point Decomposes at 248.0 °C (478.4 °F) [2] [3]
Primary Historic Use Veterinary anthelmintic (for dogs) [2]

Safety Information & Handling

This compound is a highly toxic compound and requires stringent safety precautions. The table below outlines its hazard classification and key safety measures [1] [2] [3].

Aspect Information
GHS Hazard Statements H300: Fatal if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] [2].
Precautionary Measures P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 [1] [2].
UN Number 2811 [1] [3]
DOT Hazard Label Poison [3]
Packing Group II [1]
Estimated Human Lethal Dose 4–16 mg/kg by oral ingestion [2]
Health Hazard Highly toxic by mouth; poisonous if swallowed or if dust is inhaled [3].
Recommended Personal Protective Equipment (PPE) For emergency situations, wear a positive pressure, self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit [3].

Proposed Mechanism & Experimental Workflow

The mechanism of this compound's toxicity is not fully elucidated, but it is believed to interfere with cells' absorption of glucose [2]. Since glucose is a primary substrate for cellular respiration (ATP production), inhibiting its uptake would logically lead to ATP depletion.

The following diagram illustrates this proposed mechanism and a general workflow for an ATP depletion assay. This protocol would need to be optimized and validated for specific cell models and experimental conditions.

DithiazanineATPWorkflow cluster_cellular Cellular Mechanism Glucose Glucose UptakeBlock This compound Inhibits Glucose Uptake Glucose->UptakeBlock Glycolysis Impaired Glycolysis & Mitochondrial Respiration UptakeBlock->Glycolysis Reduced Substrate ATPDepletion ATP Depletion Glycolysis->ATPDepletion Start Start Experiment PlateCells Plate Cells (Select relevant cell line) Start->PlateCells Treat Treat with This compound PlateCells->Treat Harvest Harvest Cells Treat->Harvest MeasureATP Measure ATP (e.g., Luciferase-based Assay) Harvest->MeasureATP Analyze Analyze Data (Normalize to Control) MeasureATP->Analyze End End Analyze->End

Diagram 1: Proposed mechanism of this compound-induced ATP depletion and the experimental workflow.

Guidance for Protocol Development

Since a standard protocol is not available, you can adapt a general ATP measurement assay. Here is a detailed approach to guide your work:

  • Cell Culture and Plating: Begin by culturing an appropriate cell line (e.g., a mammalian cell line sensitive to metabolic inhibitors). Plate the cells in a multi-well plate suitable for your assay (e.g., a 96-well white plate for luminescence reading) and allow them to adhere overnight [2].

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is non-toxic to cells (typically <0.1%). Based on the known high toxicity, treat cells with a range of concentrations. A preliminary viability assay (like an MTT test) is highly recommended to establish a non-lethal but effective concentration range for the ATP assay [2] [3].

  • ATP Measurement (Luminescent Assay): The most common method uses a luciferase-based assay. Lyse the treated cells with a reagent containing luciferin and luciferase. The amount of light produced (measured as Relative Light Units, RLU) is directly proportional to the ATP concentration. Use a luminometer for detection. Always run a standard curve with known ATP concentrations for quantification.

  • Data Analysis and Normalization: Normalize the ATP levels (RLU) from treated samples to those of untreated control cells (set to 100%). Express the data as "% of Control ATP Level". Include controls for cell viability and solvent effects. Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to confirm the significance of the results.

Key Considerations for Experimental Design

  • Solubility and Storage: this compound should be stored sealed, away from moisture and light, at 4°C [1].
  • Positive Control: It is crucial to include a positive control known to deplete ATP, such as a mitochondrial uncoupler (e.g., CCCP) or an inhibitor of oxidative phosphorylation (e.g., Sodium Azide). This validates your experimental system.
  • Mechanistic Studies: To strengthen the link to the proposed glucose uptake mechanism, you could design experiments that measure glucose uptake directly (e.g., using fluorescent glucose analogs like 2-NBDG) in parallel with ATP measurements.

References

Comprehensive Research Applications and Protocols for Dithiazanine Iodide as an Anthelmintic Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dithiazanine Iodide

This compound (chemical name: 3-ethyl-2-[5-(3-ethyl-2-benzothiazolinylidene)-1,3-pentadienyl] benzothiazolium iodide) represents a historically significant broad-spectrum anthelmintic from the benzothiazole class. This chemical agent was initially developed for human clinical use but has since transitioned to exclusively veterinary applications due to safety concerns. The compound features a cyanine dye structure characterized by a conjugated system that facilitates its biological activity, with molecular formula C₂₃H₂₃IN₂S₂ and molecular weight of 518.477 g/mol [1] [2]. The compound presents as a green powder with a melting point of 249°C and demonstrates solubility in methanol and water, which informed its formulation development for oral administration [2].

The historical significance of this compound in parasitology stems from its unusual breadth of activity against multiple intestinal nematode species, filling a critical therapeutic gap in the mid-20th century, particularly for trichuriasis and strongyloidiasis. Research indicates it was marketed under various brand names including Delvex, Telmid, and Anelmid by pharmaceutical companies such as Eli Lilly and Company [3] [2]. Contemporary analysis classifies this compound as a "highly toxic chemical, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion," explaining its transition to veterinary-only use in modern practice [1]. Despite its toxicity limitations, this compound remains a chemically interesting compound for mechanistic studies of anthelmintic action and serves as a structural template for novel benzothiazole-derived therapeutics.

Chemical Properties and Pharmacological Profile

Structural Characteristics and Physicochemical Properties

This compound belongs to the benzothiazole-based therapeutic class, characterized by a planar bicyclic framework containing nitrogen at the 3-position and sulfur at the 1-position in the thiazole ring. This molecular planarity allows optimal π-π stacking interactions with biological targets, while the presence of sulfur and nitrogen heteroatoms enables diverse non-covalent interactions, including hydrogen bonding and semi-covalent interactions with key amino acid residues in protein binding sites [4]. The conjugated system extending through the pentadienyl bridge contributes to its properties as a cyanine dye, which may relate to its biological activity through interactions with cellular membranes or biomolecules [2].

The compound's structural features include:

  • Molecular weight: 518.477 g/mol
  • Chemical formula: C₂₃H₂₃IN₂S₂
  • Melting point: 249°C
  • Appearance: Green powder
  • Solubility: Soluble in methanol and water
  • ALogP: 6.25 (indicating high lipophilicity)
  • PSA (Polar Surface Area): 65.29 Ų [1] [2]

These physicochemical parameters influence the compound's pharmacokinetic behavior, including its absorption, distribution, and tissue penetration capabilities. The high lipophilicity suggests good membrane permeability but may also contribute to tissue accumulation and potential toxicity concerns.

Historical Context and Current Status

This compound emerged during a period of intensive anthelmintic development in the 1950s-1960s, with research demonstrating its unusual broad-spectrum activity against multiple intestinal nematodes. Initial clinical studies conducted in the late 1950s established its efficacy in human patients, with J.C. Swartzwelder and colleagues publishing comprehensive studies on its anthelmintic potential [5] [3]. By 1961, research confirmed its status as a "polyvermicide" (multi-worm targeting agent) with particular value for trichuriasis and strongyloidiasis, conditions that previously lacked effective therapeutics [3].

The compound's historical development trajectory illustrates the evolving understanding of drug safety in antiparasitic therapy. Initially embraced for human use, post-marketing surveillance revealed significant safety concerns, with a narrow therapeutic index that limited its clinical utility. The lethal dose for humans was established at approximately 4-16 mg/kg orally, prompting its withdrawal from human medicinal use [1]. Currently, this compound is classified as "used only as a veterinary anthelmintic for dogs" [1], though its application even in veterinary medicine has declined with the development of safer alternatives.

Anthelmintic Spectrum and Research Applications

Primary Helminth Targets and Efficacy Profiles

This compound demonstrates a remarkably broad spectrum of anthelmintic activity against intestinal nematodes, with varying efficacy across different parasite species. Historical clinical studies and veterinary applications have established its activity against multiple helminth infections, with particular potency against certain species. The compound fulfills a therapeutic niche for infections that are recalcitrant to other anthelmintic agents, especially trichuriasis and strongyloidiasis [3].

Table 1: Anthelmintic Spectrum and Efficacy of this compound

Parasite Species Common Name Efficacy Level Research Applications
Trichuris trichiura Whipworm High Mass therapy protocols, trichuriasis management
Strongyloides stercoralis Threadworm High Strongyloidiasis treatment, larval stage targeting
Ascaris lumbricoides Giant roundworm Moderate to High Mixed infection protocols, ascariasis management
Enterobius vermicularis Pinworm Moderate Enterobiasis control, household transmission studies
Necator americanus New World hookworm Moderate Hookworm infection studies, comparative anthelmintic screening
Ancylostoma duodenale Old World hookworm Limited data Specialized hookworm research

The therapeutic indications for this compound, derived from historical clinical studies, include: (1) Trichuriasis (whipworm infection), (2) Strongyloidiasis (threadworm infection), (3) Mixed infections with trichuriasis and ascariasis, and (4) Other mixed nematode infections when either trichuriasis or strongyloidiasis is present [3]. This targeted spectrum makes it particularly valuable in parasitology research for studying polyparasitism and combination therapy approaches.

Contemporary Research Applications

In modern research settings, this compound serves several specialized applications despite its discontinued human clinical use:

  • Mechanistic Studies: The compound's unique glucose transport inhibition mechanism makes it a valuable tool for studying parasite metabolism and energy pathways. Researchers employ this compound to investigate carbohydrate metabolism dependencies in helminths, providing insights into essential nutrient pathways that could be targeted by future anthelmintics with improved safety profiles [6].

  • Veterinary Parasitology: As a veterinary anthelmintic for dogs, this compound remains relevant for canine helminth infections, particularly trichuriasis. Research protocols continue to reference its use in controlled veterinary settings, though with appropriate safety precautions due to its narrow therapeutic index [1].

  • Comparative Drug Development: The benzothiazole scaffold of this compound serves as a structural template for developing novel anthelmintic agents. Medicinal chemistry studies explore modifications to the core structure to maintain efficacy while reducing toxicity, leveraging the privileged heterocyclic framework that demonstrates inherent activity against parasitic targets [4].

  • Parasite Metabolism Research: The specific inhibition of glucose uptake in helminths provides a research tool for mapping nutrient acquisition mechanisms in parasites. Studies utilizing this compound contribute to understanding how parasitic nematodes adapt their metabolic pathways to different host environments and nutritional availability [6].

Mechanisms of Anthelmintic Action

Primary Biochemical Mechanisms

This compound exerts its anthelmintic effects through multiple biochemical pathways that disrupt essential physiological processes in helminths. The primary documented mechanism involves inhibition of glucose transport across the parasite's cuticle and cellular membranes. This action depletes glycogen reserves and compromises energy production in nematodes, leading to paralysis and eventual death [6]. The molecular structure of this compound, particularly its cyanine dye characteristics, may facilitate its interaction with membrane transporters or enzymes involved in carbohydrate metabolism.

Additional mechanisms contributing to its anthelmintic activity include:

  • Metabolic Interference: Beyond glucose transport inhibition, evidence suggests this compound may disrupt mitochondrial function in helminths, though this mechanism is less characterized than its effect on glucose uptake. The compound's structural similarity to other benzothiazole derivatives known to affect electron transport chains suggests potential multi-target activity [6].

  • Neuromuscular Effects: While not as pronounced as specialized neuromuscular agents like piperazine, some studies indicate secondary effects on parasite motility, potentially through ion channel modulation or interference with neuromuscular coordination. This may contribute to the expulsion of paralyzed worms from the gastrointestinal tract [6].

The selective toxicity toward parasites versus the mammalian host historically leveraged differences in metabolic dependencies between species. Helminths generally exhibit greater reliance on aerobic metabolism and carbohydrate reserves than their hosts, providing a theoretical therapeutic window that unfortunately proved insufficient in clinical practice.

Visualization of Primary Mechanism

The following diagram illustrates the established mechanism of action of this compound against intestinal nematodes:

G This compound Anthelmintic Mechanism Dithiazanine This compound GlucoseUptake Glucose Uptake Inhibition Dithiazanine->GlucoseUptake Primary Target GlycogenDepletion Glycogen Depletion GlucoseUptake->GlycogenDepletion Energy Reserve ATPReduction ATP Reduction GlycogenDepletion->ATPReduction Metabolic Consequence Paralysis Paralysis ATPReduction->Paralysis Muscle Function Impairment WormDeath Worm Death/Expulsion Paralysis->WormDeath Final Outcome

Figure 1: The primary biochemical mechanism of this compound involves inhibition of glucose uptake in helminths, leading to glycogen depletion, reduced ATP production, paralysis, and eventual worm death or expulsion.

Safety Profile and Toxicity Considerations

Toxicity Data and Safety Parameters

This compound demonstrates a narrow therapeutic index with significant potential for adverse effects in both target species and humans. Toxicity data reveal substantial species-specific variations in sensitivity, with particular concern for human exposure. Acute toxicity studies establish the lethal dose for humans at approximately 4-16 mg/kg by oral ingestion, highlighting the compound's potent toxicity [1].

Table 2: Toxicity Profile of this compound

Parameter Value Context
Human Lethal Dose 4-16 mg/kg Oral ingestion [1]
Mouse Intraperitoneal LD₅₀ 3 mg/kg Acute toxicity study [2]
Mouse Intravenous LD₅₀ 1 mg/kg Acute toxicity study [2]
Current Status Veterinary use only Specifically for dogs [1]
GHS Classification Signal Word: Danger Toxic if swallowed [2]
Hazard Codes T+ (Very Toxic) European hazard classification [2]

The toxicity mechanisms in mammalian systems may involve disruption of cellular energy production similar to its anthelmintic action, though potentially through different molecular targets. Additional considerations include possible oxidative stress induction and mitochondrial dysfunction in host tissues, particularly affecting organs with high energy demands. The compound's cyanine dye properties may also contribute to photosensitivity reactions in treated animals, though this is less documented than its systemic toxicity.

Contemporary Safety Protocols

Modern research applications of this compound require stringent safety precautions due to its recognized toxicity profile:

  • Personal Protective Equipment (PPE): Researchers should wear appropriate PPE including gloves, lab coats, eye protection, and in some cases, respiratory protection when handling powdered forms. The compound's hazard classification (GHS Signal Word: Danger) mandates careful handling to prevent accidental ingestion, inhalation, or dermal exposure [2].

  • Engineering Controls: Procedures involving this compound should be conducted in well-ventilated areas or chemical fume hoods to minimize airborne exposure. Proper containment measures are essential when preparing formulations or conducting animal dosing studies.

  • Emergency Procedures: Facilities working with this compound must establish protocols for accidental exposure, including decontamination procedures and emergency medical response. The material safety data sheet (MSDS) should be readily accessible to all personnel.

  • Veterinary Supervision: When used in animal research studies, administration should be conducted under veterinary oversight with careful dose calculation and monitoring for adverse effects. Researchers must adhere to approved animal welfare protocols with defined humane endpoints.

Experimental Protocols and Research Methodologies

In Vitro Anthelmintic Screening Protocols

In vitro screening provides a preliminary assessment of anthelmintic activity against target species. The following protocol adapts historical methods for this compound evaluation to modern laboratory standards:

6.1.1 Parasite Collection and Preparation
  • Source: Adult worms of target species (e.g., Haemonchus contortus as a model) are collected from freshly slaughtered infected animals or maintained in laboratory animal models.
  • Processing: Worms are rinsed in warm physiological saline (37°C) and examined for viability. Only active, undamaged specimens are selected for testing.
  • Acclimation: Selected worms are transferred to culture medium (typically RPMI-1640 with antibiotics) and acclimated for 30-60 minutes before drug exposure.
6.1.2 Drug Solution Preparation
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in suitable solvent (methanol or DMSO), noting its green dye characteristics aid in visualizing distribution.
  • Working Solutions: Serially dilute the stock solution in culture medium to achieve final testing concentrations (typically 0.1-100 μg/mL). Include solvent-only controls.
  • Solvent Considerations: Ensure final solvent concentration does not exceed 1% (v/v) to maintain parasite viability.
6.1.3 Incubation and Assessment
  • Exposure: Transfer individual worms to multi-well plates containing drug solutions or controls (n=5-10 worms per concentration).
  • Conditions: Maintain at 37-39°C in appropriate gas mixture (typically 5% CO₂) for 4-24 hours.
  • Monitoring: Assess motility (using standardized scoring systems), morphological changes, and mortality at regular intervals (1, 2, 4, 8, 12, 24 hours).
  • Viability Confirmation: Use methylthiazolyldiphenyl-tetrazolium bromide (MTT) reduction assay or glucose consumption measurements to confirm metabolic effects.
In Vivo Efficacy Evaluation Protocols

Animal model studies provide critical data on anthelmintic efficacy and safety parameters. The following protocol outlines a standardized approach for evaluating this compound in laboratory settings:

6.2.1 Infection Model Establishment
  • Host Selection: Use appropriate laboratory animals (typically mice, hamsters, or dogs depending on parasite specificity) with defined weight ranges and health status.
  • Parasite Inoculation: Infect animals with known numbers of infective larvae (L3) of target species via oral gavage or subcutaneous injection depending on parasite life cycle.
  • Confirmation: Monitor infection establishment through fecal egg counts (FEC) starting 2-3 weeks post-infection.
6.2.2 Treatment Groups and Dosing
  • Randomization: Assign infected animals to treatment groups (n=6-10 per group) based on pretreatment FEC to ensure equivalent infection levels.
  • Dosing Regimens: Administer this compound in appropriate vehicle (aqueous suspension or via feed) at target doses based on prior efficacy studies.
  • Control Groups: Include infected-untreated controls and vehicle controls to account for natural variation in parasite burdens.
  • Safety Monitoring: Record clinical observations, body weights, and feed consumption daily during treatment period.
6.2.3 Efficacy Assessment and Data Analysis
  • Necropsy Timing: Schedule necropsy 7-14 days post-treatment based on parasite life cycle and drug kinetics.
  • Worm Recovery: Perform complete gastrointestinal dissection and washing with sedimentation or Baermann techniques for worm recovery and counting.
  • Efficacy Calculation: Calculate percent efficacy based on comparative worm burdens between treated and control groups.
  • Statistical Analysis: Use appropriate statistical tests (ANOVA with post-hoc comparisons) to determine significance of worm burden reductions.

The following workflow diagram illustrates the key stages in the in vivo evaluation of this compound:

G In Vivo Anthelmintic Evaluation Workflow ModelEstablish Infection Model Establishment HostSelect Host Selection ModelEstablish->HostSelect Treatment Treatment Groups and Dosing Randomization Randomization Treatment->Randomization Assessment Efficacy Assessment Necropsy Necropsy and Worm Recovery Assessment->Necropsy Analysis Data Analysis and Reporting Stats Statistical Analysis Analysis->Stats ParasiteInoc Parasite Inoculation HostSelect->ParasiteInoc InfectionConfirm Infection Confirmation ParasiteInoc->InfectionConfirm InfectionConfirm->Treatment Dosing Drug Administration Randomization->Dosing SafetyMonitor Safety Monitoring Dosing->SafetyMonitor SafetyMonitor->Assessment EfficacyCalc Efficacy Calculation Necropsy->EfficacyCalc EfficacyCalc->Analysis

Figure 2: Experimental workflow for in vivo evaluation of this compound anthelmintic efficacy, showing key stages from model establishment through data analysis.

Research Applications and Future Directions

Current Research Applications

Despite its discontinued human use, this compound maintains relevance in several specialized research contexts:

  • Mechanistic Studies in Parasite Metabolism: The compound's specific inhibition of glucose uptake makes it a valuable tool for investigating carbohydrate metabolism in helminths. Researchers utilize this compound to map glucose transporters and identify essential energy pathways that could be targeted by future anthelmintics with improved safety profiles [6].

  • Veterinary Parasitology Research: As a historically effective canine anthelmintic, this compound serves as a comparative reference compound in veterinary drug development. Studies evaluating new anthelmintic candidates often include this compound as a positive control for specific indications like trichuriasis [1].

  • Benzothiazole Scaffold Development: The core structure of this compound provides a template for medicinal chemistry optimization. Researchers explore structural modifications to maintain anthelmintic potency while reducing toxicity, leveraging structure-activity relationship (SAR) studies to identify critical pharmacophores [4].

  • Parasite Physiology Investigations: The compound's unique effects on parasite motility and metabolism facilitate studies of nematode physiology and adaptation mechanisms. Research examining how parasites develop resistance to metabolic inhibitors may utilize this compound as a selective pressure [6].

Emerging Opportunities and Future Directions

Several promising research avenues build upon the established foundation of this compound studies:

  • Combination Therapy Approaches: Research exploring synergistic drug interactions may identify opportunities for lower-dose this compound combinations with complementary anthelmintics, potentially mitigating toxicity while maintaining efficacy.

  • Target Identification and Validation: Modern chemical biology approaches, including activity-based protein profiling and chemoproteomics, could identify the specific molecular targets of this compound, facilitating development of safer derivatives with improved therapeutic indices.

  • Formulation Strategies for Targeted Delivery: Advanced drug delivery systems such as pH-dependent release formulations or nanoparticle carriers might potentially localize this compound delivery to the gastrointestinal tract, minimizing systemic exposure and toxicity.

  • Benzothiazole Optimization Programs: Continued exploration of the benzothiazole pharmacophore may yield novel compounds with maintained anthelmintic activity but reduced cyanine dye characteristics, potentially addressing the toxicity concerns associated with the extended conjugated system in this compound.

Conclusion

This compound represents a historically significant broad-spectrum anthelmintic with particular efficacy against trichuriasis and strongyloidiasis. Its unique mechanism of action involving glucose transport inhibition provides a valuable tool for studying parasite metabolism, while its benzothiazole scaffold continues to inform medicinal chemistry efforts aimed at developing novel anthelmintic agents. Despite its transition to veterinary-only use due to narrow therapeutic index concerns, this compound maintains relevance in parasitology research as a mechanistic probe and comparative reference compound. The experimental protocols outlined in this document provide standardized methodologies for evaluating its anthelmintic activity in both in vitro and in vivo settings, facilitating continued research with this historically important anthelmintic agent.

References

Dithiazanine iodide concentration for cancer cell studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Concentration and Key Findings

Parameter Details
Study Model Rats with intracranial brain tumors [1]
Formulation Loaded into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles [1]
Delivery Method Convection-Enhanced Delivery (CED) [1]
Reported Outcome Significant improvement in median survival [1]

Detailed Experimental Protocol

The following workflow outlines the key steps for preparing and evaluating dithiazanine iodide-loaded nanoparticles in a preclinical brain tumor model.

compound This compound (DTI) encapsulation Nanoparticle Formulation compound->encapsulation plga PLGA Polymer plga->encapsulation dti_nps DTI-Loaded PLGA Nanoparticles encapsulation->dti_nps in_vitro In Vitro Characterization dti_nps->in_vitro animal_model In Vivo Efficacy Study in_vitro->animal_model ced CED Administration animal_model->ced analysis Analysis of Survival & Toxicity ced->analysis

Workflow Overview

The provided protocol is based on the methodology cited in the search results, focusing on the application for brain tumors [1].

  • Nanoparticle Formulation and Characterization

    • Preparation: this compound is encapsulated into PLGA nanoparticles using a suitable method, such as emulsion-solvent evaporation or nanoprecipitation.
    • Characterization: The resulting nanoparticles (DTI-NPs) are characterized for size, surface charge (zeta potential), drug loading efficiency, and release profile. For effective distribution via CED, nanoparticles should be less than 100 nm in size and have a neutral or negative surface charge to minimize non-specific binding in brain tissue [1].
  • In Vitro Profiling

    • Efficacy: Evaluate the cytotoxicity and efficacy of DTI-NPs against relevant brain cancer stem cells (CSCs) or other cancer cell lines.
    • Mechanism: Investigate the compound's effects on cancer cell proliferation and self-renewal pathways [1].
  • In Vivo Efficacy Assessment

    • Animal Model: Use an orthotopic rodent model (e.g., rats) with implanted intracranial brain tumors.
    • Treatment Administration: Administer the DTI-NPs directly into the brain parenchyma using Convection-Enhanced Delivery (CED) [1]. CED uses a continuous pressure gradient to achieve broad distribution of the nanocarrier throughout the tumor tissue, bypassing the blood-brain barrier.
    • Endpoint Analysis: The primary endpoint is typically a significant improvement in median survival of the treated animals compared to control groups.

Critical Technical Considerations

For successful application of this protocol, pay close attention to the following parameters specific to local delivery of nanocarriers to the brain.

  • Nanocarrier Design: The ideal nanocarrier for CED must be small (<100 nm) and have a neutral or slightly negative surface charge to facilitate penetration through the brain's extracellular matrix and avoid rapid clearance [1].
  • Delivery Technique: CED is a complex procedure. The distribution volume of the infusate depends on parameters like infusion rate, volume, catheter design, and the physical characteristics of the nanocarrier itself [1].
  • Bioactivity Retention: A key challenge is designing "stealth" nanoparticles that diffuse well in the brain while still being efficiently taken up by tumor cells. Surface properties must be optimized to balance distribution and cellular uptake [1].

Proposed Mechanism of Action

The specific mechanism by which this compound kills cancer cells is an area of active research. Current evidence suggests it may target critical pathways in cancer stem cells.

dti This compound np Nanoparticle Carrier (PLGA) dti->np Encapsulated in csc Cancer Stem Cell (CSC) np->csc CED Delivery & Uptake process1 Inhibits Proliferation csc->process1 process2 Inhibits Self-Renewal csc->process2 outcome Reduced Tumor Growth & Improved Survival process1->outcome process2->outcome

The exact molecular mechanism of this compound is not fully detailed in the available literature. However, the key study reported that the compound inhibited proliferation and self-renewal in brain cancer stem cells [1]. This suggests that its potent anti-tumor activity likely stems from its ability to target and eliminate this treatment-resistant cell population, which is often responsible for tumor recurrence.

Conclusion and Future Directions

This compound, delivered via PLGA nanoparticles and CED, represents a novel strategy for treating aggressive brain tumors by targeting cancer stem cells. The available data is promising, showing a significant survival benefit in a preclinical model.

A primary challenge is the absence of a publicly reported specific numerical value for the effective concentration (e.g., IC50) in these studies. Future work should focus on:

  • Establishing detailed pharmacokinetic and pharmacodynamic profiles.
  • Defining the precise molecular targets and mechanism of action.
  • Transitioning this therapeutic strategy toward clinical validation.

References

Dithiazanine iodide toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Dithiazanine Iodide

Q1: What is the basic profile of this compound? this compound is a benzothiazole-based small molecule that was previously used as a broad-spectrum anthelmintic [1]. Its use in human medicine has been largely discontinued due to toxicity concerns, but it remains a compound of research interest [2] [1].

The table below summarizes its key identifiers and properties:

Property Description
CAS Number 514-73-8 [3]
Molecular Formula C₂₃H₂₃IN₂S₂ [3]
Molecular Weight 518.48 g/mol [3]
Chemical Structure A cyanine dye featuring two benzothiazole rings [2] [4]
Solubility 16.67 mg/mL in DMSO (requiring warming to 60°C) [3]
Storage 4°C, sealed, away from moisture and light [3]

Q2: What are the primary historical uses and why was it withdrawn? this compound was introduced in 1959 as a potent anthelmintic effective against strongyloidiasis, trichuriasis, ascariasis, and enterobiasis [1] [5]. However, it was associated with severe, sometimes fatal, toxicity in humans. Between 1961 and 1964, it was linked to eight fatal cases of severe acidosis and shock, leading to its withdrawal from many markets [1]. The estimated lethal oral dose for humans is between 4–16 mg/kg [5].

Q3: What are the known toxicity concerns for researchers? The core toxicity is linked to its effects on the cardiovascular system [2]. Researchers should be aware that its high potency and narrow therapeutic window were the main reasons for its withdrawal from human use [1]. Proper personal protective equipment (PPE) and careful handling are mandatory.

Experimental Handling & Troubleshooting

Q4: How should I prepare a stock solution of this compound? Due to its poor solubility in aqueous buffers, DMSO is the recommended solvent. The compound is hygroscopic, so use newly opened DMSO vials.

Stock Solution Preparation Guide

Parameter Recommendation
Solvent Anhydrous DMSO [3]
Concentration 10-30 mM (e.g., 16.67 mg/mL ≈ 32.15 mM) [3]
Preparation Use gentle warming (up to 60°C) and ultrasonication to dissolve [3]
Aliquoting Aliquot the stock solution to avoid repeated freeze-thaw cycles [3]
Short-term Storage -20°C for 1 month (sealed, away from light and moisture) [3]
Long-term Storage -80°C for 6 months (sealed, away from light and moisture) [3]

Q5: What should I do if my compound precipitates in the assay buffer? Precipitation is a common issue. You can:

  • Verify Stock Solution: Ensure the stock was prepared correctly with warming and sonication.
  • Dilution Factor: When adding the stock solution to your aqueous assay buffer, ensure the final DMSO concentration is low enough to avoid "solvent shock" (typically ≤0.1-1%). You may need to optimize the dilution factor.
  • Vehicle Control: Always include a vehicle control with the same concentration of DMSO to rule out solvent effects.

Research Applications & Toxicity Screening

Q6: How can I investigate the toxicity of this compound in modern models? While the search results do not contain specific protocols for dithiazanine, contemporary approaches for toxicity screening are well-established. The diagram below outlines a generalized workflow for population-based high-throughput toxicity screening using human iPSC-derived cells, which is a highly relevant modern method [6].

G Start Start Toxicity Screening CellModel Select Cell Model (e.g., iPSC-derived Cardiomyocytes) Start->CellModel CompoundTreat Compound Treatment (this compound) CellModel->CompoundTreat AssayReadout Assay Readout CompoundTreat->AssayReadout DataAnalysis Data Analysis & Hit Calling AssayReadout->DataAnalysis End Identify Toxic Compounds DataAnalysis->End

Key Experimental Considerations:

  • Cell Models: For investigating the known cardiovascular toxicity [2], human iPSC-derived cardiomyocytes are a highly relevant model system [6].
  • Assay Readouts: You can employ functional assays (e.g., measuring beat rate or contractility in cardiomyocytes), viability assays (ATP content, etc.), and high-content imaging to assess cytotoxicity and specific organ-level dysfunction.
  • Mechanistic Insight: The benzothiazole scaffold is known to interact with a wide range of biological targets, including enzymes and kinases [4]. This suggests its toxicity may be multi-faceted, requiring broad screening approaches.

References

Dithiazanine iodide side effects vomiting diarrhea reduction

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Protocol for Minimizing Side Effects

The most effective strategy to reduce gastrointestinal side effects involves careful dose management and administration. The table below summarizes the key parameters from veterinary studies that you can adapt for experimental design [1].

Parameter Recommendation for Side Effect Reduction
Dosage Range 6.6 - 11 mg/kg per day [1]
Dosing Strategy Split daily dose; administer 3.3 mg/kg twice daily with food [1]
Treatment Duration 7-10 days [1]
Administration Note Administer immediately after or during feeding [1]

Key Considerations for Experimental Design:

  • Start Low: Begin with the lower end of the dosage range (6.6 mg/kg/day) [1].
  • Split Dosing: Administering half the daily dose twice daily is explicitly noted to help reduce the occurrence of vomiting and diarrhea [1].
  • Monitor Closely: If the treatment goal (e.g., clearing microfilariae) is not met after 7 days, the dose may be carefully increased to 11 mg/kg/day. Do not exceed 10 days at this higher dose [1].
  • Heed Toxicity Warnings: Dithiazanine iodide is considered a toxic anthelmintic, and a low percentage of animals have been killed by a 20 mg/kg/day dose in as few as three days. This underscores the critical importance of precise dosing [1].

Mechanism of Action & Toxicity

Understanding the compound's mechanism provides context for its side effects and toxicity.

G Dithiazanine Dithiazanine GlucoseUptake Irreversible Inhibition of Glucose Absorption Dithiazanine->GlucoseUptake SystemicToxicity Potential Systemic Toxicity (Hepatorenal) Dithiazanine->SystemicToxicity Higher Doses FecalColor Benign Effect: Blue-Green Coloration of Feces Dithiazanine->FecalColor Minimal Systemic Absorption EnergyDepletion Depletion of Energy-Rich Phosphate Bonds GlucoseUptake->EnergyDepletion GIEffects GI Side Effects: Vomiting, Diarrhea EnergyDepletion->GIEffects

As the diagram illustrates, the primary biological action against helminths is the irreversible inhibition of glucose absorption, leading to energy depletion and parasite death [1]. In the host animal, this disruption can contribute to GI side effects. Furthermore, the compound is minimally absorbed, which causes a benign blue-green coloration of feces and vomitus but can also lead to localized GI irritation [1] [2]. At higher doses, the absorbed fraction can cause significant systemic toxicity, particularly affecting the liver and kidneys [1].

Frequently Asked Questions (FAQs)

Q1: Why do feces and vomitus turn a blue-green color after administering this compound? This is a benign and expected effect due to this compound's properties as a cyanine dye. Most of the compound is not absorbed from the gastrointestinal tract and is excreted, causing this distinctive coloration [1] [2]. It does not indicate toxicity.

Q2: What is the lethal dose (LD50) of this compound in common animal models? Available data from rat and mouse models show significant species differences [1]:

  • LD50 Rat (oral): 165-192 mg/kg
  • LD50 Mouse (oral): 4-16 mg/kg This highlights the compound's high toxicity and the need for strict species-specific dosing in experiments.

Q3: Are there any contraindications for using this compound in research animals? Yes. Extreme caution should be taken, and it is likely contraindicated, in animals with pre-existing liver or kidney disease. The drug is known to be toxic to these organs, and impaired function could lead to accumulation and fatal toxicity [1].

References

Dithiazanine iodide lethal dose LD50

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Data Overview

The table below summarizes the available quantitative lethal dose data for dithiazanine iodide.

Route of Exposure Species LD50 Additional Toxicological Information
Intraperitoneal [1] Mouse 3 mg/kg Details of toxic effects not reported other than lethal dose value.
Intravenous [1] Mouse 1 mg/kg Details of toxic effects not reported other than lethal dose value.
Oral (Estimated Lethal) [2] Human 4 - 16 mg/kg Estimated lethal dose for humans; mechanism may involve interference with cellular glucose absorption [2].

Hazards and Clinical Effects

For researchers handling this substance, please note the following hazards:

  • General Toxicity: this compound is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin [3]. Effects of exposure may be delayed [3].
  • Specific Clinical Effects:
    • Ingestion: Stools may be colored bluish-green following ingestion. This was observed both in experimental animals and as a benign effect during its historical therapeutic use in humans [3].
    • Inhalation (from decomposition): Thermal decomposition can release fumes of iodide, oxides of sulfur, and oxides of nitrogen. Inhalation of these fumes can cause eye and respiratory tract irritation, potentially progressing to bronchospasm, chemical pneumonitis, or non-cardiogenic pulmonary edema [3].

Modern Cardiotoxicity Screening Context

While specific recent studies on this compound were not found, your troubleshooting guides can reference modern approaches to evaluating compound toxicity. Current research in drug development heavily utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for early-stage cardiotoxicity screening [4]. The following workflow illustrates a general metabolomics-based approach for identifying cardiotoxicants:

G Start Start: Assay Development Phase1 Phase 1: Biomarker Identification Start->Phase1 E1 Untargeted Metabolomics on hiPSC-CM Spent Media Phase1->E1 E2 Identify Predictive Metabolites (e.g., Arachidonic Acid, Lactic Acid) E1->E2 Phase2 Phase 2: Targeted Assay E2->Phase2 E3 Develop Targeted Assay Measuring Key Metabolites Phase2->E3 E4 Test Drugs Across 8-Point Concentration Curve E3->E4 End Predict Cardiotoxicity Potential E4->End

This methodology can achieve high predictivity, with one assay demonstrating 86% balanced accuracy in predicting the cardiotoxicity potential of 81 drugs by measuring metabolic changes in hiPSC-CMs [4].

Frequently Asked Questions

Q: What immediate first aid measures should be taken in case of this compound exposure? A:

  • Inhalation: Move the victim to fresh air. Administer oxygen if breathing is difficult and seek immediate medical attention [3].
  • Skin Contact: Remove contaminated clothing and jewelry immediately. Irrigate the affected skin with copious amounts of water for at least 20 minutes [3].
  • Eye Contact: Immediately flush the eyes with copious amounts of water or 0.9% saline for at least 15 minutes, removing contact lenses if present [3].
  • Ingestion: Seek emergency medical service immediately. Do not induce vomiting unless directed by medical personnel [3].

Q: What are the key personal protective equipment (PPE) requirements for handling this substance? A: Based on its hazard profile, recommended PPE includes eyes shields, face shields, gloves, and a full-face particle respirator (type N100 in the US or P3 according to EN 143 standard) [1].

Q: The historical human lethal dose is estimated from a Wikipedia source. Is this data reliable for our documentation? A: The estimated human lethal dose of 4-16 mg/kg is not backed by a primary scientific citation in the available source [2]. For internal safety documentation, it is crucial to treat this as an unverified estimate. You should:

  • Clearly label this data as an uncited historical estimate.
  • Base your official safety protocols on the verified animal LD50 data and the general hazard statements from toxicology databases [1] [3].
  • Apply the precautionary principle, using the lowest estimated dose (4 mg/kg) for worst-case risk assessments until more authoritative data can be located.

References

Dithiazanine iodide hepatorenal toxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Identified Safety Concern: Fatality Report

The primary and most critical piece of evidence in the search results is a report of a fatal outcome associated with dithiazanine iodide therapy [1].

Aspect Detail
Reported Adverse Event Fatality [1]
Year of Report 1965 [1]
Source JAMA (Journal of the American Medical Association) [1]
Available Detail No abstract or further details are available from the search results [1]

Guidance for Your Research

Given the limited but serious nature of the available data, your technical support center should focus on historical context and rigorous safety planning.

  • Prioritize Extreme Caution: The single finding of a fatality, though historical, is a significant warning. All experimental protocols involving this compound must include stringent safety monitoring.
  • Investigate the Historical Record: To build a comprehensive knowledge base, you will need to locate the full text of the 1965 JAMA case report. This may provide crucial details on the clinical circumstances, dosage, and observed organ toxicity (whether hepatic, renal, or other) that led to the fatality.
  • Consult Broader Safety Frameworks: While not specific to this compound, general principles of hepatorenal toxicity and drug safety can inform your experimental design. For instance [2]:
    • Mechanisms: Be aware that drug-induced liver injury (DILI) can occur through intrinsic (dose-dependent) or idiosyncratic (unpredictable) mechanisms.
    • Evaluation: Standard evaluation includes monitoring liver enzymes (ALT, AST), alkaline phosphatase (ALP), and bilirubin. Renal function should be assessed via serum creatinine and other biomarkers [3] [2].
  • Develop a Contingency Plan: Establish clear Standard Operating Procedures (SOPs) for what to do if signs of toxicity are observed in experimental models, including immediate cessation of the compound and pathological investigation.

The following diagram outlines the core safety assessment workflow that should be established for researching compounds with known toxicity concerns like this compound.

Start Plan Experiment with This compound A Literature Review & Risk Assessment Start->A B Design Rigorous Safety Monitoring A->B C Execute Experiment with Compound B->C D Monitor for Toxicity C->D E Signs of Hepatorenal Toxicity? D->E F Continue Data Collection & Analysis E->F No G Immediately Initiate Contingency Plan E->G Yes H Terminate Experiment if Necessary G->H I Conduct Full Pathological Investigation H->I

Potential FAQs for Your Support Center

Here are some suggested FAQs that directly address the likely concerns of researchers working with this compound.

Q1: What is the most critical safety concern associated with this compound? A1: The primary concern is a historical report of a patient fatality linked to its use. All handling and experimental work with this compound must be conducted with this serious risk in mind, employing the highest level of precaution.

Q2: Where can I find the original case report on the fatality? A2: The report was published in JAMA in 1965 [1]. You will need to access the full article through a medical or scientific database (like PubMed) using the citation: JAMA. 1965;192:326-327.

Q3: What specific organ toxicity should I monitor for? A3: While the specific organ toxicity from the report is not detailed, the term "hepatorenal" implies potential for both liver and kidney damage. Your protocols should include frequent monitoring of standard liver function tests (ALT, AST, ALP, Bilirubin) and renal function tests (Serum Creatinine, Cystatin C). Consider including emerging biomarkers for greater sensitivity [3] [2].

Q4: Are there any known antidotes or treatments for this compound toxicity? A4: The search results provide no information on antidotes. The general principle for managing drug-induced toxicity is immediate discontinuation of the offending agent and supportive care. For your in vivo studies, you should have a pre-defined veterinary and pathological support plan.

References

Dithiazanine iodide stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Documented Storage Conditions

The table below summarizes the key storage information for dithiazanine iodide as used in a published research study.

Aspect Documented Condition
Reported Temperature -80°C [1] [2]
Formulation State Lyophilized (freeze-dried) nanoparticles, prior to reconstitution [1]
Cryoprotectant Trehalose (0.5:1 mass ratio of trehalose to nanoparticles) [1]
Key Benefit Prevents nanoparticle aggregation during storage and ensures a homogenous solution upon reconstitution, which is critical for experiments like convection-enhanced delivery [1]

Experimental Protocol for Nanoparticle Preparation and Storage

This methodology is adapted from the research that successfully used this compound for in vivo experiments [1].

  • Nanoparticle Synthesis: PLGA nanoparticles loaded with this compound were synthesized using a single-emulsion, solvent evaporation technique. Ethyl acetate was used as the solvent to produce smaller, more penetrative nanoparticles [1].
  • Cryoprotection for Storage:
    • Add Excipient: Immediately before lyophilization, add the disaccharide trehalose to the nanoparticle suspension at a 0.5:1 mass ratio (trehalose:nanoparticles) [1].
    • Lyophilize: Freeze-dry the mixture. The trehalose forms a stable matrix that separates individual nanoparticles, preventing them from fusing together or aggregating during the drying process and subsequent storage [1].
  • Storage: Store the lyophilized powder at -80°C [1] [2].
  • Reconstitution: Prior to use, reconstitute the lyophilized powder in an appropriate aqueous solution (e.g., PBS or saline). The cryoprotected nanoparticles should resuspend easily into a homogenous solution without sedimentation [1].

The following workflow diagram illustrates the preparation and storage process.

A Synthesize nanoparticles (single-emulsion, solvent evaporation) B Add trehalose cryoprotectant (0.5:1 mass ratio) A->B C Lyophilize nanoparticles (Freeze-dry) B->C D Store lyophilized powder at -80°C C->D E Reconstitute in aqueous solution for use D->E

Key Considerations & Troubleshooting

  • Prevent Aggregation: The use of trehalose is critical. Without it, lyophilized nanoparticles will aggregate, causing sedimentation upon reconstitution and potentially clogging infusion devices [1].
  • Information Gaps: The available data does not specify:
    • The long-term degradation profile of this compound itself.
    • The stability of the reconstituted solution over time.
    • The compound's sensitivity to factors like light or oxygen.
  • Recommended Action: Due to the lack of comprehensive data, it is highly recommended that you establish your own stability-indicating methods to monitor the integrity and potency of this compound in your specific formulation [3].

References

minimizing dithiazanine iodide experimental toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Dithiazanine Iodide: Toxicity Profile & Safety Data

Understanding the compound's known toxicity is the first step in designing safe experiments. The table below summarizes critical safety information.

Aspect Details and Quantitative Data
General Toxicity Considered a toxic anthelmintic; can be lethal at specific doses [1] [2].

| Lethal Dose 50% (LD50) | Rat (oral): 165-192 mg/kg [1] Mouse (oral): 4-16 mg/kg [1] | | Known Target Organs | Liver and kidneys [1]. | | Common Side Effects | Vomiting and diarrhea are frequent; low percentage of animals killed by 20 mg/kg/day dose within 3 days [1]. | | Human Toxicity | Associated with several fatal cases of severe acidosis and shock; has been withdrawn from some markets [2]. |

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for in vivo experiments? A safe starting point is the lowest effective dose reported in literature. For dogs, this is 6.6 to 11 mg/kg per day for 7 days [1]. Given the significant species difference in LD50 (especially the high sensitivity in mice), it is crucial to begin at the lower end of this range and conduct careful pilot studies for your specific model.

Q2: How can I mitigate gastrointestinal (GI) side effects? Research indicates that splitting the daily dose can reduce side effects. A proven method is to administer 3.3 mg/kg twice daily with feeding [1]. Administering the compound during or immediately after feeding may also help minimize GI distress [1].

Q3: Are there any pre-existing health conditions that increase risk? Yes. Evidence suggests that animals with pre-existing liver or kidney disease (hepatorenal disease) may be at a significantly higher risk of severe, fatal toxicity [1]. Screening your experimental models for baseline organ function is highly recommended.

Recommended Experimental Workflow for Toxicity Mitigation

This workflow outlines a step-by-step approach to safely plan, execute, and monitor experiments involving this compound.

Start Start: Experiment Planning Screen Screen Animal Models for Liver/Kidney Health Start->Screen LowDose Begin with Low Dose (6.6 mg/kg/day) Screen->LowDose SplitDose Split Daily Dose & Administer with Food LowDose->SplitDose Monitor Monitor for Toxicity Signs: Vomiting, Diarrhea, Lethargy SplitDose->Monitor Decision Signs of Toxicity? Monitor->Decision Adjust Adjust Protocol: Reduce Dose or Frequency Decision->Adjust Yes Proceed Proceed with Cautious Monitoring Decision->Proceed No Adjust->Monitor Proceed->Monitor

Key Technical Protocols from Literature

Here are specific methodologies cited in research that can be directly applied to your experimental design.

  • Dosing Protocol for Intestinal Nematodes: For canine whipworms, pinworms, and hookworms, the recommended protocol is 6.6-11 mg/kg administered orally daily for 7 days. If the target (e.g., circulating microfilariae) is still present after one week, the dose may be carefully increased to 11 mg/kg daily for a maximum of 10 additional days [1].
  • Solubility and Formulation for In Vitro/In Vivo Use: this compound has a solubility of approximately ~16.67 mg/mL (~32.15 mM) in DMSO [1]. For in vivo injections, one recommended formulation is: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1]. For oral administration in animals, a common method is to suspend the compound in 0.5% Carboxymethyl cellulose (CMC Na) solution [1].

Critical Warning on Human Exposure

This compound is approved for veterinary use and can be lethal to humans at oral doses of 4 to 16 mg/kg [3]. It is classified as "for research use only, not for human use" [1]. You must enforce strict safety protocols, including the use of personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.

References

Dithiazanine Iodide: Key Safety Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the critical hazards associated with dithiazanine iodide, based on the search results.

Hazard Aspect Details
Historical Severe Toxicity Associated with fatal cases of severe acidosis and shock; market withdrawals occurred in several countries due to safety concerns [1].
Human Lethal Dose Estimated at 4–16 mg/kg by oral ingestion [2] [3].
GHS Hazard Statements H300: Fatal if swallowed [3].
Current Status Primarily used as a veterinary anthelmintic for dogs due to its toxicity profile [1] [3].

Frequently Asked Questions (FAQs)

Given the lack of specific protocols, here are answers to some anticipated questions based on the general safety data.

  • Q1: What is the primary safety concern when working with this compound? The foremost concern is its high and potentially fatal toxicity, historically linked to severe metabolic acidosis and shock [1]. Its narrow therapeutic index (lethal dose of 4-16 mg/kg) demands extreme caution to prevent accidental ingestion or exposure [2] [3].

  • Q2: Has this compound been banned? It has not been universally banned but has been withdrawn from the market in several countries (e.g., France and Italy) due to its severe adverse effects. It remains available in some regions, primarily for veterinary use [1] [3].

  • Q3: What personal protective equipment (PPE) is recommended? While the search results do not specify PPE, given the compound's toxicity and danger upon ingestion, standard laboratory practice would necessitate wearing appropriate gloves, a lab coat, and safety goggles. Handling the substance in a fume hood is also prudent to prevent aerosol inhalation.

Proposed Experimental Workflow for Safety Assessment

Since specific protocols for "acidic shock prevention" are not available, the following diagram outlines a general, high-level workflow for safely assessing the properties of a high-risk compound like this compound. This emphasizes a structured approach to risk management.

Start Start: Plan Experiment with High-Risk Compound L1 Conduct Literature Review & Consult SDS Start->L1 L2 Perform Initial Risk Assessment (Identify Hazards: e.g., Toxicity, Acidosis) L1->L2 L3 Define Mitigation Controls (PPE, Fume Hood, Emergency Procedures) L2->L3 L4 Execute Procedure with Monitoring L3->L4 L5 Document Process & Findings L4->L5 End End: Review and Update Safety Protocols L5->End

References

Dithiazanine iodide contamination control in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Dithiazanine Iodide: Researcher FAQ

Q1: What is this compound and what is its primary research application? this compound is a compound identified for its cytotoxic effects against glioblastoma stem cells (GSCs), which are often resistant to standard therapies like temozolomide. Its potential use is being explored as a cytotoxic therapeutic to eliminate these treatment-resistant cells [1].

Q2: What are the primary hazards associated with handling this compound? While specific hazard classifications for the research-grade compound were not found in the search results, you must assume it is hazardous due to its cytotoxic properties. The core hazard is its intended mechanism of action: killing cells. Key risks include:

  • Toxicity to Healthy Cells: As a cytotoxic agent, it can damage non-target cells.
  • Unknown Chronic Exposure Effects: The long-term health effects of low-level exposure are not fully characterized.
  • Environmental Hazard: Improper disposal can contaminate water systems and harm the environment.

Q3: What are the essential personal protective equipment (PPE) and engineering controls for working with this compound? The following table summarizes the critical contamination controls based on standard practices for cytotoxic compounds.

Control Category Specific Recommendation Rationale
PPE Gloves: Wear double gloves (nitrile). Prevents skin contact and permeation.
Lab Coat: Use a closed, impermeable gown or lab coat. Protects skin and personal clothing from splashes.
Eye Protection: Wear chemical splash goggles. Protects eyes from accidental splashes.
Respiratory Protection: Use a respirator if powder handling or aerosol generation is possible. Prevents inhalation of harmful particles.
Engineering Controls Use a Certified Fume Hood or Biosafety Cabinet. Contains aerosols and prevents inhalation exposure.
Use Closed Systems (e.g., for liquid transfer). Minimizes the potential for spills and releases.
Designate a dedicated, clearly labeled work area. Contains the work and prevents cross-contamination.

Experimental Workflow for Contamination Control

The diagram below outlines a logical workflow for handling this compound, from preparation to waste disposal, integrating key contamination control steps.

Start Start Plan Experiment Plan Experiment Start->Plan Experiment Waste Disposal Waste Disposal Prepare Work Area\n(Clean with ethanol,\nuse absorbent paper) Prepare Work Area (Clean with ethanol, use absorbent paper) Plan Experiment->Prepare Work Area\n(Clean with ethanol,\nuse absorbent paper) Step 1 Don Appropriate PPE\n(Double gloves, gown,\ngoggles, respirator) Don Appropriate PPE (Double gloves, gown, goggles, respirator) Prepare Work Area\n(Clean with ethanol,\nuse absorbent paper)->Don Appropriate PPE\n(Double gloves, gown,\ngoggles, respirator) Step 2 Prepare Solution\n(Inside fume hood,\nuse closed systems) Prepare Solution (Inside fume hood, use closed systems) Don Appropriate PPE\n(Double gloves, gown,\ngoggles, respirator)->Prepare Solution\n(Inside fume hood,\nuse closed systems) Step 3 Apply to Cell Cultures\n(Handle waste streams) Apply to Cell Cultures (Handle waste streams) Prepare Solution\n(Inside fume hood,\nuse closed systems)->Apply to Cell Cultures\n(Handle waste streams) Step 4 Decontaminate\n(Decontaminate all tools,\ndispose of PPE as waste) Decontaminate (Decontaminate all tools, dispose of PPE as waste) Apply to Cell Cultures\n(Handle waste streams)->Decontaminate\n(Decontaminate all tools,\ndispose of PPE as waste) Step 5 Decontaminate\n(Decontaminate all tools,\ndispose of PPE as waste)->Waste Disposal Step 6

Troubleshooting Common Contamination Issues

The table below addresses specific problems you might encounter and how to resolve them.

Problem Potential Cause Solution
Unintended cytotoxicity in control cells Cross-contamination from equipment or aerosols. Decontaminate workspaces and equipment before and after use. Use dedicated equipment. Review technique for aerosol generation.
Low experimental reproducibility Inconsistent solution preparation or degradation of the compound. Prepare fresh stock solutions in a controlled manner. Use calibrated pipettes and store aliquots appropriately.
Visible powder spill in the work area Improper handling of powdered form. Immediately don full PPE. Dampen a cloth with ethanol to wipe up the spill—avoid dry sweeping. Place all cleanup materials in cytotoxic waste.

Experimental Considerations for Cell-Based Assays

The search results indicate this compound is used in studies involving glioblastoma stem cells (GSCs) [1]. When designing your experiments:

  • Cell Line Verification: Use authenticated and validated cell lines. The GS5 GSC line, for example, has been used in related research [1].
  • Viability Assays: Employ standard cell viability assays (e.g., MTT, CellTiter-Glo) to confirm the compound's cytotoxic effects in your specific model.
  • Waste Management: All consumables (pipette tips, plates, gloves) and liquid waste that come into contact with the compound must be disposed of as hazardous cytotoxic waste.

References

Dithiazanine iodide vs pyrvinium pamoate efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Anthelmintic Use

A direct, detailed comparison of the efficacy of dithiazanine iodide and pyrvinium pamoate for treating pinworm (enterobiasis) from a 1960 study is mentioned in the literature [1]. However, only the abstract is available, and it states that no abstract is available for the full article, severely limiting the retrievable quantitative data.

What can be confirmed is that both drugs were investigated as treatments for pinworm infections around the same historical period (1950s-1960s) [1] [2]. Pyrvinium pamoate has been established as an effective, single-dose treatment for pinworms [2], while this compound was also used for various helminth infections but has largely fallen out of use.

Modern Research on Pyrvinium Pamoate

While direct comparative data is scarce, recent scientific literature reveals a significant and growing interest in repurposing pyrvinium pamoate for various conditions beyond its original anthelmintic use. The table below summarizes its newly investigated therapeutic potentials and associated mechanisms of action.

Therapeutic Area Proposed Mechanism of Action Key Experimental Findings
Antibacterial Applications [3] Disruption of bacterial metabolic processes; efficacy enhanced by disrupting outer membrane in Gram-negative bacteria. Potent against Gram-positive bacteria (e.g., S. aureus MIC: 2.5 µM); effective against Gram-negative strains (e.g., P. aeruginosa) when combined with membrane-permeabilizing agents.
Neurodegenerative Diseases [4] Modulating nuclear speckle surface tension to restore proteostasis (protein balance). Reduced pathological tau protein by ~70% in mouse neurons; restored nuclear speckle shape, reduced tau in human neurons with frontotemporal dementia mutation; improved locomotion in tauopathy fly models.
Oncology [5] [6] Inhibition of Wnt/β-catenin signaling; reversal of cancer-associated gene expression. Significant reduction of liver cancer tumor growth in mouse xenograft models; identified as a potential therapeutic for Merkel cell carcinoma.

Experimental Protocols from Recent Studies

For researchers interested in replicating or building upon recent findings, here are summaries of key methodologies from the literature.

  • Antibacterial Susceptibility Testing (from [3])

    • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Corynebacterium urealiticum) and Gram-negative (e.g., Pseudomonas aeruginosa PAO1, Escherichia coli) strains.
    • Procedure: Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods according to CLSI guidelines. For combination studies, sub-MIC concentrations of outer membrane-permeabilizing agents (e.g., peptide D11, pentamidine) were used alongside pyrvinium pamoate.
    • Uptake Measurement: Bacterial uptake of pyrvinium was quantified using flow cytometry, comparing fluorescence in untreated cells versus those treated with permeabilizing agents over time (e.g., 15 min, 60 min, 120 min).
  • Mechanism Study in Neurodegeneration (from [4])

    • In Vitro Models: Mouse neurons expressing human tau protein and human neurons carrying a frontotemporal dementia-associated tau mutation.
    • Drug Treatment: Neurons were treated with low doses of pyrvinium pamoate.
    • Nuclear Speckle Analysis: The shape and function of nuclear speckles were analyzed. A key mechanistic experiment used optical tweezers to measure the surface tension of isolated nuclear speckles with and without drug treatment.
    • Outcome Measures: Levels of tau protein were measured via immunoblotting. Functional recovery was assessed in Drosophila (fly) models of tauopathy by measuring climbing ability.

Signaling Pathway and Workflow Diagrams

The following diagram synthesizes findings from recent studies to illustrate the multifaceted mechanism of action of pyrvinium pamoate.

Interpretation and Research Gaps

The available information highlights a clear divergence in the research trajectories of these two drugs.

  • This compound: Appears to remain a drug of historical interest, with no modern repurposing research identified in the current search results.
  • Pyrvinium Pamoate: Is the subject of vibrant, ongoing research across multiple fields. Its efficacy is highly context-dependent, influenced by factors like cell type, concentration, and treatment duration [5]. Its activity against Gram-negative bacteria is negligible alone but can be powerfully enhanced with permeabilizing agents [3], suggesting combination therapies are a promising avenue.

References

Dithiazanine iodide compared to bithionol sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Dithiazanine Iodide Bithionol Sulfoxide
Primary Indications Broad-spectrum anthelmintic; effective against intestinal nematodes (e.g., hookworms, ascarids, whipworms) and heartworm microfilariae [1]. Suppresses Schistosoma japonicum and Fasciola hepatica activity [2].
Mechanism of Action Irreversible inhibition of glucose absorption in parasites, leading to depletion of energy-rich phosphate bonds [1]. Prominent inhibitory change in egg formation ability; suppresses oviposition (egg-laying) of adult worms [3] [2].

| Efficacy & Key Experimental Data | - Excellent wormicidal effect at 130 mg/kg/day in rabbits [3].

  • Less effective against Fasciola hepatica in vitro than other drugs [4]. | - Slight wormicidal effect at 100 mg/kg/day in rabbits [3] [2].
  • Gradual decrease in egg count (EPG) in feces [3]. | | Safety & Toxicity Profile | - Highly toxic [5] [1]; side effects (vomiting, diarrhea) are frequent [1].
  • Low LD50 (Mouse, oral): 4-16 mg/kg [1]. | - Side effects and intoxication signs were found little at 100 mg/kg or lesser dosage [3]. | | Current Status & Use | Considered a toxic anthelmintic; not registered for use as a pesticide in the U.S. [5] [1]. | Used in research settings; available as a chemical reagent for research purposes only [2]. |

Experimental Data and Protocols

For researchers aiming to replicate or build upon these findings, the key experimental methodologies from the search results are detailed below.

In Vivo Efficacy Study in Rabbit Clonorchiasis [3]
  • Objective: To evaluate the anthelmintic efficacy and side effects of oral administration of this compound (D.I.) and Bithionol Sulfoxide (B.S.).
  • Methodology:
    • Infection Model: Laboratory rabbits infected with Clonorchis sinensis.
    • Dosing Groups: Rabbits divided into groups receiving different daily dosages of the compounds.
      • D.I. groups: 80 mg/kg, 130 mg/kg, and higher.
      • B.S. groups: 100 mg/kg and lower.
    • Duration: Administration over several days.
    • Primary Endpoints:
      • Fecal Egg Count (EPG): Eggs per gram of feces were monitored over time.
      • Worm Detection: Post-treatment, survival worms were detected to calculate wormicidal effect.
      • Histological Examination: Changes in the worm's supporting tissue and reproductive organs were observed.
      • Toxicity Signs: Side effects and intoxication signs were closely monitored.
In Vitro Vermicidal Effect on *Fasciola hepatica* [4]
  • Objective: To compare the direct killing effect of several drugs, including this compound, on Fasciola hepatica in a controlled environment.
  • Methodology:
    • Parasite Preparation: Adult Fasciola hepatica flukes were maintained in a solution.
    • Drug Exposure: Flukes were exposed to drug solutions at various concentrations (e.g., 1:10,000, 1:100,000).
    • Motility Monitoring: A kymograph was used to record the motility of the flukes under drug influence.
    • Endpoint: The time taken for the drug to kill the fluke (vermicidal effect) or the duration of stimulatory effect was recorded at each concentration.

Mechanisms of Action Workflow

The experimental and observational data suggest distinct pathways for how these two compounds exert their antiparasitic effects. The following diagram synthesizes these mechanisms based on the cited research.

mechanisms cluster_di This compound Pathway cluster_bs Bithionol Sulfoxide Pathway start Parasite Exposure to Drug di Irreversible Inhibition of Glucose Absorption start->di bs Inhibition of Egg Formation Ability start->bs di_effect1 Marked Reduction in Free Glucose di->di_effect1 di_effect2 Depletion of Energy-Rich Phosphate Bonds (ATP) di_effect1->di_effect2 di_outcome Parasite Death di_effect2->di_outcome Energy Starvation bs_effect1 Suppression of Oviposition bs->bs_effect1 bs_effect2 Gradual Reduction in Fecal Egg Count (EPG) bs_effect1->bs_effect2 bs_outcome Suppressed Parasite Reproduction bs_effect2->bs_outcome Reduced Proliferation

Key Takeaways for Researchers

  • This compound is a potent but highly toxic broad-spectrum anthelmintic. Its mechanism, targeting parasite metabolism, makes it effective but limits its therapeutic window due to severe side effects [3] [1].
  • Bithionol Sulfoxide presents a safer profile with minimal side effects at effective doses. Its primary action appears to be suppressing reproduction, which may be more suitable for long-term control rather than rapid clearance [3] [2].
  • Compound Selection depends on the research goal: this compound for studies on metabolic inhibition and potent wormicidal effect, acknowledging its toxicity; Bithionol sulfoxide for investigations into anti-reproductive strategies and chronic infection management.

References

Dithiazanine iodide versus 5-fluorouracil cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of The Agents

The table below summarizes the core characteristics of both agents based on current research and clinical use.

Feature Dithiazanine Iodide 5-Fluorouracil (5-FU)
Development Stage Early preclinical research (in vitro) [1] Established clinical use (adjuvant & 2nd-line therapy) [2] [3] [4]
Primary Mechanism of Action Mitochondrial inhibition; decreases electron transport protein expression and cellular ATP levels [1] Antimetabolite; inhibits thymidylate synthase, disrupting DNA/RNA synthesis [2]
Reported Efficacy More sensitive cholangiocarcinoma cell lines than 5-FU or irinotecan in vitro [1] Significant survival benefit in resected BTC (adjuvant); improved OS vs. supportive care (2nd-line) [2] [4]
Clinical Evidence Cell culture studies only [1] Meta-analyses and Phase III clinical trials (e.g., ABC-06) [2] [4]
Safety Profile Lethal to humans at 4-16 mg/kg (oral); currently an veterinary anthelmintic [1] Known chemotherapy side effects (e.g., myelosuppression, mucositis); manageable in clinical settings [2]

Detailed Experimental Data and Protocols

Here is a deeper dive into the experimental data and clinical contexts for each compound.

This compound

The evidence for this compound comes from a single preclinical study presented at a conference [1].

  • Experimental Protocol: Researchers evaluated the compound's anticancer potential in two cholangiocarcinoma cell lines grown in culture. The study design involved:
    • Treatment: Cell lines were treated with this compound, 5-FU, and irinotecan.
    • Sensitivity Assay: Cell viability was measured to compare sensitivity across the treatments.
    • ATP Level Measurement: ATP levels were assessed in non-treated cells, cells treated with standard chemotherapies, and cells treated with this compound or known mitochondrial inhibitors.
    • Mitochondrial Protein Analysis: Expression levels of mitochondrial electron transport proteins were measured in treated and control cells.
  • Key Findings: The study reported that cholangiocarcinoma cell lines were "markedly more sensitive" to this compound than to 5-FU or irinotecan. Treatment also led to decreased ATP levels and a marked reduction in mitochondrial electron transport protein expression [1].
5-Fluorouracil (5-FU)

The data for 5-FU is based on extensive clinical research and established treatment protocols.

  • Clinical Context and Protocols:
    • As Adjuvant Therapy: A 2022 meta-analysis of 9 trials (1,339 patients) established that 5-FU-based regimens after surgery significantly benefit patients with resected biliary tract cancer, including cholangiocarcinoma. The hazard ratio (HR) for overall survival was 0.51, meaning it nearly halved the risk of death compared to surgery alone [2].
    • As Second-Line Therapy: The Phase III ABC-06 trial established the FOLFOX regimen (5-FU + oxaliplatin) as a standard of care after the failure of first-line gemcitabine/cisplatin. This trial showed a significant improvement in overall survival compared to active symptom control alone [3] [4].
  • Key Findings: The efficacy of 5-FU is well-documented in a real-world clinical setting. It provides a clear survival benefit for both adjuvant and advanced disease settings. Patients with high-risk features like node-positive disease or vascular invasion derive greater benefit [2].

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which each compound acts against cancer cells.

This compound: Proposed Mitochondrial Inhibition

G Dithiazanine Dithiazanine Mitochondrion Mitochondrion Dithiazanine->Mitochondrion Targets ET_Expression Decreased Electron Transport Protein Expression Mitochondrion->ET_Expression ATP_Depletion Cellular ATP Depletion ET_Expression->ATP_Depletion CancerCellDeath Cancer Cell Death ATP_Depletion->CancerCellDeath

5-Fluorouracil: Established Antimetabolite Action

G FiveFU 5-Fluorouracil (5-FU) Metabolites Metabolites (FdUMP, FUTP) FiveFU->Metabolites TS_Inhibition Inhibits Thymidylate Synthase (TS) Metabolites->TS_Inhibition RNA_Disruption RNA Function Disruption Metabolites->RNA_Disruption DNA_Inhibition Impaired DNA Synthesis TS_Inhibition->DNA_Inhibition CellDeath Cancer Cell Death DNA_Inhibition->CellDeath RNA_Disruption->CellDeath

Key Insights for Researchers

  • This compound is a High-Risk, High-Potential Candidate: Its novel mitochondrial mechanism is scientifically compelling, especially for a chemotherapy-resistant cancer like cholangiocarcinoma [1]. However, its significant human toxicity and early research stage mean substantial work is needed to develop a safe, clinically usable form.
  • 5-FU is a Standard with Evolving Roles: While effective, 5-FU is part of a shifting treatment landscape. Current first-line therapy for advanced cholangiocarcinoma is now gemcitabine/cisplatin combined with immunotherapy (durvalumab), with FOLFOX as a key second-line option [4]. Furthermore, for a subset of patients with specific mutations (e.g., FGFR2 fusions, IDH1 mutations), targeted therapies have become the preferred option, demonstrating superior outcomes [3] [4] [5].

References

Dithiazanine iodide mitochondrial inhibition vs standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Efficacy

The table below summarizes the core mechanisms and experimental findings for dithiazanine iodide, other mitochondrial inhibitors, and standard chemotherapy.

Agent Primary Mechanism of Action Reported Experimental Efficacy (In Vitro) Key Experimental Findings / Notes

| This compound | Mitochondrial complex I inhibition; decreases electron transport chain protein expression and depletes cellular ATP [1]. | Superior sensitivity in cholangiocarcinoma cell lines compared to 5-fluorouracil and irinotecan [1]. | - Research Focus: Repurposing as an anticancer agent [1].

  • Critical Safety Note: Associated with serious cardiotoxicity (prolonged QT, Torsades de Pointes) in humans; withdrawn from human use [2]. | | Other Mitochondrial Complex I Inhibitors | | | | | Intervenolin (ITV) | Mitochondrial complex I inhibition; modulates lactate metabolism, acidifies intra-/extracellular environment, suppresses S6K1 via PP2A [3]. | Potent anti-cancer activity in gastric, colon, lung, prostate, and pancreas cell lines; activity enhanced in co-culture with stromal cells [3]. | Anti-cancer activity is independent of energy depletion (ATP reduction/AMPK activation) [3]. | | Metformin & Rotenone | Mitochondrial complex I inhibition [3]. | Showed enhanced growth inhibitory activity in co-culture conditions with stromal cells, similar to ITV [3]. | - Metformin: Well-known antidiabetic drug with repurposing potential in oncology [3].
  • Rotenone: A classic, potent complex I inhibitor [3]. | | Standard Chemotherapy | | | | | 5-Fluorouracil (5-FU) | Antimetabolite; inhibits thymidylate synthase, disrupts DNA/RNA synthesis. | Lower sensitivity in cholangiocarcinoma cell lines compared to this compound [1]. | A cornerstone chemotherapeutic for many solid tumors [1]. | | Irinotecan | Topoisomerase I inhibitor; causes DNA damage during replication. | Lower sensitivity in cholangiocarcinoma cell lines compared to this compound [1]. | Commonly used in gastrointestinal cancers [1]. |

Experimental Protocols for Key Findings

Here are the methodologies from the key studies that generated the data in the comparison table.

  • Protocol 1: Anti-cancer Efficacy in Cholangiocarcinoma (In Vitro) [1]

    • Objective: To evaluate the anti-cancer potential of this compound in cholangiocarcinoma.
    • Cell Lines: Two cholangiocarcinoma cell lines grown in culture.
    • Treatment: Cells treated with this compound, 5-fluorouracil, and irinotecan.
    • Measurements:
      • Cell Viability/Sensitivity: Assessed to compare the potency of the compounds.
      • ATP Levels: Measured using a suitable assay (e.g., luminescence-based). Normal levels were maintained in non-treated and chemotherapy-treated cells, but decreased with this compound and known mitochondrial inhibitors.
      • Mitochondrial Electron Transport Chain Protein Expression: Analyzed via Western Blot or similar immunodetection method, showing a marked decrease post-treatment with this compound.
  • Protocol 2: Anti-cancer Activity in Co-culture Systems (In Vitro) [3]

    • Objective: To investigate the anti-cancer activity of mitochondrial complex I inhibitors (including Intervenolin, Metformin, Rotenone) modulated by the tumor microenvironment.
    • Co-culture System: Cancer cell lines (gastric, colon, lung, prostate, pancreas) were cultured with stromal cells (e.g., fibroblasts) from the same organs.
    • Conditions: Compared monoculture (cancer cells alone) versus co-culture, and also used conditioned medium from inhibitor-treated stromal cells.
    • Treatment: Cells treated with various complex I inhibitors.
    • Measurements:
      • Growth Inhibitory Activity (GI50): Determined for each compound.
      • Oxidative Consumption Rate (OCR): Measured using a Seahorse Extracellular Flux Analyzer or similar to confirm mitochondrial complex I inhibition.
      • Metabolic Analysis: Evaluated changes in lactate metabolism and extracellular acidification.

Signaling Pathway for Mitochondrial Complex I Inhibitors

The diagram below illustrates the mechanism by which mitochondrial complex I inhibitors, like Intervenolin and this compound, exert anti-cancer effects, particularly in the context of cancer-stromal cell interactions.

G ComplexIInhibition Mitochondrial Complex I Inhibition LactateMetabolism Modulation of Lactate Metabolism ComplexIInhibition->LactateMetabolism Acidification Intra- and Extracellular Acidification LactateMetabolism->Acidification PP2AActivation Activation of Protein Phosphatase 2A (PP2A) Acidification->PP2AActivation  via G-protein coupled  receptor(s) S6K1Inhibition Dephosphorylation/Inhibition of S6K1 PP2AActivation->S6K1Inhibition TumorGrowthSuppression Tumor Growth Suppression S6K1Inhibition->TumorGrowthSuppression StromalCell Stromal Cell (e.g., Fibroblast) ConditionedMedium Conditioned Medium from Treated Stromal Cells StromalCell->ConditionedMedium  Secretes Factors ConditionedMedium->Acidification  Potentiates

This mechanism, particularly for Intervenolin, is notable for being independent of energy depletion (ATP reduction/AMPK activation), which is a common action of other complex I inhibitors like metformin [3].

Key Research Implications

  • Promising but Challenging Pathway: Mitochondrial inhibition represents a validated anticancer strategy. This compound shows potent in vitro effects, but its known severe cardiotoxicity is a major barrier to clinical development [1] [2].
  • The Tumor Microenvironment is Crucial: The anti-cancer activity of mitochondrial complex I inhibitors can be significantly potentiated by stromal cells in the tumor microenvironment. This highlights the importance of using physiologically relevant co-culture models in preclinical research [3].
  • Diverse Mechanisms Exist: Not all mitochondrial complex I inhibitors work the same way. The energy depletion-independent mechanism of Intervenolin, which involves acidification and S6K1 suppression, suggests a potential to overcome limitations of other inhibitors in this class [3].

References

Dithiazanine iodide cytotoxicity comparison other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Toxicity Profile

Dithiazanine iodide is a benzothiazole-based anthelmintic (anti-worm) drug that has been withdrawn from the market. The table below summarizes its key characteristics and known toxic effects.

Property Description
Chemical Class Benzothiazole; cyanine dye [1] [2]
Primary Historical Use Broad-spectrum anthelmintic for trichuriasis, strongyloidiasis, enterobiasis, ascariasis, and hookworm infection [1]
Current Status Approved drug, later withdrawn [3]
Known Toxicity Cardiotoxicity: Prolonged QT interval, Torsades de Pointes (TdP), cardiac death [4] [3]
General Toxicity: Highly toxic if swallowed or if dust is inhaled [5]

Experimental Data and Proposed Cytotoxicity Mechanism

The search results do not contain detailed experimental protocols specifically for this compound's cytotoxicity testing. However, its cardiotoxic effects are documented in a review of drugs withdrawn from the market due to adverse cardiovascular reactions [4].

While the exact molecular mechanism for this compound's cytotoxicity is listed as "Unknown" in one comprehensive table [4], its structural class offers clues. Benzothiazole derivatives are known to exhibit diverse biological activities, and their cytotoxicity often involves mechanisms like mitochondrial impairment [2]. Many drugs that cause cardiotoxicity, a known effect of this compound, share a common pathway of inducing mitochondrial dysfunction [4].

The diagram below illustrates this proposed pathway for this compound-induced cardiotoxicity, synthesized from the general mechanisms described for cytotoxic benzothiazoles and cardiotoxic drugs [4] [2].

G Dithiazanine This compound Exposure Mitochondrion Mitochondrial Impairment Dithiazanine->Mitochondrion ETC Inhibition of Electron Transport Chain (ETC) Mitochondrion->ETC OXPHOS Uncoupling of OXPHOS Mitochondrion->OXPHOS ROS ↑ ROS Formation Mitochondrion->ROS mPTP mPTP Opening Mitochondrion->mPTP ETC->ROS ATP ↓ ATP Production ETC->ATP OXPHOS->ATP ROS->mPTP Cardiotoxicity Cardiotoxicity (Prolonged QT, TdP, Cell Death) ROS->Cardiotoxicity Oxidative Stress Apoptosis Apoptosis Signaling mPTP->Apoptosis ATP->Apoptosis Apoptosis->Cardiotoxicity

Research Implications and Future Directions

The withdrawal of this compound underscores the importance of rigorous cardiac safety testing. Current research suggests that mitochondrial toxicity assessment should be integrated into preclinical safety pharmacology to better predict such adverse effects [4]. Furthermore, the benzothiazole scaffold remains a key structure in drug discovery. Modern research focuses on creating novel derivatives with improved safety profiles by modifying specific positions on the chemical structure to enhance target specificity and reduce off-target cytotoxicity [2].

References

Dithiazanine iodide ATP depletion versus other mitochondrial inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Known Effects and Context of Dithiazanine Iodide

The table below summarizes what is known about this compound from recent scientific literature.

Aspect Details on this compound
General Use & Status Originally used as an antihelminthic; withdrawn from market due to cardiotoxicity (prolonged QT, Torsades de Pointes) [1].
Current Research Focus Investigated for cytotoxicity against glioblastoma stem cells (GSCs) and as a potential anti-cancer agent [2].
Reported Mitochondrial Effect Listed as a drug causing mitochondrial toxicity, though the specific mechanism is "Unknown" [1].

| Experimental Evidence in GSCs | • Induces cell death in GSCs [2]. • Used in vivo via Convection-Enhanced Delivery (CED) to brain tumors in nanoparticle form [3] [2]. |

Comparison with Other Mitochondrial Inhibitors

The table below places this compound in the context of other documented mitochondrial inhibitors, highlighting the contrast in known mechanistic detail.

Category / Inhibitor Name Primary Target Reported Effect on ATP/Function Experimental Context
This compound Unknown (causes mitochondrial toxicity) [1] Cytotoxicity in GSCs; specific ATP depletion data not reported [2]. Glioma model; in vitro & in vivo (rat) via CED [3] [2].
IACS-010759 Complex I (Oxidative Phosphorylation) [4] Inhibits OXPHOS, reducing ATP production [4]. Preclinical models of Acute Myeloid Leukemia (AML) & breast cancer [4].
ME-344 Complex I (Oxidative Phosphorylation) [4] Inhibits OXPHOS, reducing ATP production; has anti-tumor properties [4] [5]. Breast cancer models; clinical trials [4] [5].
Oligomycin A Complex V (ATP synthase) [4] Directly blocks ATP synthesis [4]. Used in vitro in breast cancer models [4].
Mito-LND Complex II [4] Disrupts electron transport chain [4]. Preclinical studies in lung cancer and glioblastoma [4].
Metformin Complex I [4] Reduces mitochondrial ATP production [4]. Breast cancer, thyroid cancer models & clinical use [4].

Key Experimental Workflows

To understand how the efficacy of mitochondrial inhibitors like this compound is tested, below are outlines of key experimental methodologies.

G cluster_platform Platform Establishment cluster_moa Mitochondrial Toxicity Assessment cluster_invivo Therapeutic Application start Start: Identify Cytotoxic Compound a In Vitro Screening start->a a1 Genome-wide RNAi screen to find differentiation/cytotoxicity regulators a->a1 b Mechanism of Action Studies b1 Measure Oxygen Consumption Rate (OCR) (Seahorse Analyzer) b->b1 c In Vivo Efficacy & Delivery Testing c1 Nanoparticle Formulation (e.g., PBAE polymers for DNA/drug delivery) c->c1 end Data Analysis & Conclusion a2 Validate hits (e.g., ZNF117) using CRISPR/Cas9 knockout a1->a2 a3 Test candidate drugs (e.g., this compound) on patient-derived GSC cultures a2->a3 a3->b b2 Assess Mitochondrial Membrane Potential (e.g., with TMRM dye) b1->b2 b3 Image Mitochondrial Morphology (e.g., Mito-EFT probe, EM) b2->b3 b3->c c2 Localized Delivery to Tumor (e.g., Convection-Enhanced Delivery - CED) c1->c2 c3 Monitor Tumor Growth and Animal Survival c2->c3 c3->end

Detailed Protocols
  • Genome-Wide RNAi Screen for Cytotoxicity: This method was used to identify genes essential for GSC survival. Cells are reverse-transfected with a library of siRNAs. After several days, cell viability is assessed using high-throughput imaging (e.g., staining with Hoechst 33342 for all nuclei and Nestin for GSCs). A significant reduction in the Nestin+ cell population after knocking down a specific gene indicates a potential target for therapy [2].
  • Measuring Oxygen Consumption Rate (OCR): OCR is a key metric for mitochondrial function. Cells are seeded in a specialized plate. After treatment with the compound, basal OCR is measured. Sequential injections of compounds like oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (Complex I/III inhibitors) are used to probe different aspects of mitochondrial respiration, revealing whether a drug impairs ATP-linked respiration, maximal capacity, or proton leak [6].
  • Convection-Enhanced Delivery (CED): This technique enables widespread distribution of therapeutics in the brain. A catheter is surgically placed into the tumor. A pump generates a pressure gradient to infuse the drug formulation (e.g., nanoparticles containing this compound or a suicide gene) continuously, pushing it through the interstitial spaces of the tumor for comprehensive coverage [3].

Interpretation and Research Implications

The central challenge in creating a direct comparison for this compound is its unresolved molecular mechanism [1]. Its established cytotoxicity in GSCs [2] suggests it likely disrupts energy metabolism, but conclusive data on its specific molecular target within the mitochondria and its direct impact on ATP levels are missing from the available research.

When comparing inhibitors, consider these key aspects:

  • Molecular Specificity vs. Unknown Mechanisms: Well-characterized inhibitors like IACS-010759 and Oligomycin A have defined targets, allowing for precise mechanistic studies. This compound's unknown target presents a significant knowledge gap [4] [1].
  • Therapeutic Window: A drug's efficacy is balanced against its toxicity. This compound's history of cardiotoxicity underscores the importance of this balance, though novel delivery methods (like CED for brain tumors) may help mitigate systemic side effects [1] [3] [2].

References

Dithiazanine iodide repurposing potential vs novel drugs

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison: Repurposing vs. Novel Drugs

The table below summarizes the key experimental findings for the repurposing candidate and the novel drug discovery pipeline.

Aspect Dithiazanine Iodide (Repurposing) Novel Anthelmintic Scaffolds (Novel Drugs)
Primary Indication Anthelmintic (veterinary use) [1] [2] Gastrointestinal Nematodes (Human) [3]
Repurposed Target Cholangiocarcinoma, Glioblastoma [4] [5] -
Proposed Mechanism Mitochondrial inhibition; decreased electron transport protein expression and ATP depletion [4]. Not fully elucidated (novel scaffold F0317-0202 identified) [3].
Key Experimental Models Cholangiocarcinoma cell lines in vitro [4]. Patient-derived glioblastoma stem cell (GSC) cultures in vitro [5]. Phenotypic screening against larval and adult stages of hookworms (A. ceylanicum) and whipworms (T. muris) [3].
Key Efficacy Findings Markedly higher sensitivity in cholangiocarcinoma cells than chemotherapeutics 5-fluorouracil and irinoteCan [4]. Cytotoxic for GSCs [5]. 55 compounds with broad-spectrum activity identified; scaffold F0317-0202 showed "good activity" (high motility inhibition) [3].
Stage of Development Early preclinical (cell-based studies) [4] [5]. Early preclinical (hit identification and SAR studies) [3].

| Advantages | - Known compound with existing data.

  • Potent cytotoxicity in specific cancers [4] [5]. | - Novel mechanisms of action to combat drug resistance.
  • Designed specifically for human parasitic diseases [3]. | | Disadvantages & Warnings | Highly toxic to humans by ingestion [2]. Primarily approved for veterinary use [1]. | Entirely novel scaffolds require extensive optimization and safety testing [3]. |

Deep Dive: Experimental Protocols

For researchers looking to understand or replicate these findings, here is a summary of the key methodologies.

High-Throughput Screen for Novel Anthelmintics [3]

This study established a multi-stage phenotypic screening pipeline to identify compounds active against parasitic nematodes.

  • Primary Screen: Over 30,000 unique small molecules were screened in duplicate at 10 µM against the first larval (L1) stage of the human hookworm, Ancylostoma ceylanicum. The assay measured inhibition of larval development and motility.
  • Secondary Screen (Adult Hookworm): Compounds that were hits in the primary screen were advanced to testing against adult A. ceylanicum worms ex vivo at a higher concentration of 30 µM.
  • Tertiary Screen (Adult Whipworm): Hits from the secondary screen were further tested against adult Trichuris muris (a model for human whipworm) ex vivo at 30 µM.
  • Hit Validation: From the initial library, 55 compounds demonstrated broad-spectrum activity against both adult hookworms and whipworms. One novel scaffold, F0317-0202, was selected for Structure-Activity Relationship (SAR) studies using 28 of its analogs to define the chemical groups critical for its anthelmintic activity.
Investigation of this compound for Cancer [4] [5]

The studies investigating this compound's anticancer potential focused on its mechanism of action in specific cancer cell lines.

  • Cell Culture Models: Research was conducted on two cholangiocarcinoma cell lines [4] and patient-derived glioblastoma stem cell (GSC) cultures [5].
  • Viability and Cytotoxicity Assays: Cell viability was measured after treatment with this compound and compared to standard chemotherapeutic agents (e.g., 5-fluorouracil, irinotecan) [4].
  • Metabolic and Mechanistic Assays:
    • ATP Measurement: Cellular ATP levels were quantified, showing a significant decrease upon treatment with this compound, similar to known mitochondrial inhibitors [4].
    • Mitochondrial Analysis: Protein expression of mitochondrial electron transport chain components was analyzed, revealing a marked decrease in cholangiocarcinoma cells treated with the compound [4].
    • In GSCs, this compound was identified as a candidate cytotoxic therapeutic through a separate genome-wide RNAi screen focused on differentiation and viability [5].

Research Workflow and Pathways

The following diagram illustrates the key pathways involved in this compound's anticancer mechanism and the workflow for discovering novel anthelmintics, based on the cited research.

G cluster_dithiazanine This compound (Anticancer Mechanism) cluster_anthelmintic Novel Anthelmintic Discovery Pipeline DI This compound MITO Mitochondrial Inhibition DI->MITO ETC ↓ Electron Transport Chain Protein Expression MITO->ETC ATP Cellular ATP Depletion MITO->ATP CAN Impaired Cancer Cell Growth ETC->CAN ATP->CAN LIB Compound Libraries (30,238 unique molecules) PS Primary Screen A. ceylanicum L1 larvae (10 µM) LIB->PS SS1 Secondary Screen Adult A. ceylanicum (30 µM) PS->SS1 SS2 Tertiary Screen Adult T. muris (30 µM) SS1->SS2 HIT 55 Broad-Spectrum Hits Identified SS2->HIT SAR SAR Studies (e.g., Scaffold F0317-0202) HIT->SAR

Research Implications and Considerations

  • For this compound: The primary challenge is its known human toxicity [2]. Future work must focus on engineering safer analogs or developing targeted delivery systems to exploit its potent mitochondrial mechanism while avoiding systemic toxicity.
  • For Novel Anthelmintic Scaffolds: The high-throughput screen successfully identified new chemical starting points [3]. The next steps involve lead optimization through extensive SAR studies, followed by testing for efficacy in animal models of infection and thorough assessment of mammalian toxicity.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)
Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS]

Color/Form

Dark greenish crystalline powder
Blue violet powde

Hydrogen Bond Acceptor Count

4

Exact Mass

518.03474 Da

Monoisotopic Mass

518.03474 Da

Heavy Atom Count

28

Decomposition

When heated to decomposition it emits ... fumes of iodide, sulfur oxides and nitrogen oxides.

Appearance

Solid powder

Melting Point

Decomposes at 478.4 °F (EPA, 1998)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OEC3RA07X

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Dithiazanine has a broad spectrum of anthelmintic activity, being effective against not only heartworm microfilariae but also the common intestinal nematodes of dogs (hookworms, ascarids, whipworms), Strongyloides stercoralis, and perhaps Spirocerca lupi.
MEDICATION (VET): Dithiazanine is ... administered orally immediately after or during feeding.
MEDICATION (VET): Since vomiting and diarrhea are frequent side effects, the lowest dose (6.6-11 mg/kg) is recommended daily for 7 days. Splitting the daily dose and giving 3.3 mg/kg twice daily at feeding helps to reduce occurrence of side effects. If the animal is positive for circulating microfilariae after 7 days, the dose may be increased to 11 mg/kg daily until the blood is negative for microfilariae or for no longer than 10 days.
Anthelmintic (Nematodes)

MeSH Pharmacological Classification

Antinematodal Agents

Mechanism of Action

The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

514-73-8

Absorption Distribution and Excretion

Absorption of this blue violet compound from the intestinal tract is minimal but is sufficient to cause a faint blue coloration of tissues. Since most of the drug remains unabsorbed in ingesta, feces and vomitus of dogs are blue green to purple in color.

Wikipedia

Dithiazanine_iodide

Drug Warnings

It is considered a toxic anthelmintic.
... vomiting and diarrhea are frequent side effects ...
A low percentage of dogs have been killed by the 20 mg/kg/day dose in as few as 3 days. Perhaps these were animals with hepatorenal disease, since dithiazanine is toxic to both organs.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

/Prepared/ ... from 1-methylbenzothiazole ethiodide and beta-(ethylmercapto)acrolein diethyl acetal: Kendall, Edwards, US Patent 2,412,815 (1946 to Ilford).

General Manufacturing Information

Benzothiazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1): ACTIVE
... is a cyanine dye

Storage Conditions

Store in airtight containers.

Dates

Last modified: 08-15-2023
1: Karg B, Funke A, Ficht A, Sievers-Engler A, Lämmerhofer M, Weisz K. Molecular Recognition and Visual Detection of G-Quadruplexes by a Dicarbocyanine Dye. Chemistry. 2015 Sep 21;21(39):13802-11. doi: 10.1002/chem.201502118. Epub 2015 Aug 11. PubMed PMID: 26263181.
2: Flight MH. Cancer: Special delivery service. Nat Rev Drug Discov. 2013 Sep;12(9):663. doi: 10.1038/nrd4107. Epub 2013 Aug 19. PubMed PMID: 23954899.
3: RODRIGUEZDECURET H, DELPILARALIAGA M. DITHIAZANINE INTOXICATION, A CASE REPORT. Bol Asoc Med P R. 1963 Nov;55:469-73. PubMed PMID: 14115559.
4: Zhou J, Patel TR, Sirianni RW, Strohbehn G, Zheng MQ, Duong N, Schafbauer T, Huttner AJ, Huang Y, Carson RE, Zhang Y, Sullivan DJ Jr, Piepmeier JM, Saltzman WM. Highly penetrative, drug-loaded nanocarriers improve treatment of glioblastoma. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11751-6. doi: 10.1073/pnas.1304504110. Epub 2013 Jul 1. PubMed PMID: 23818631; PubMed Central PMCID: PMC3718184.
5: FEBLES F Jr, BROOKE MM, JANOWSKY CC, PERRI AM. Out-patient tolerance and anthelminthic activity of new formulations of dithiazanine. Am J Trop Med Hyg. 1960 Jul;9:415-8. PubMed PMID: 13821825.
6: BROOKE MM, FEBLES F Jr, BAZEMORE M. Anthelmintic therapy program in a school using two formulations of dithiazanine. Public Health Rep. 1961 Nov;76:1009-17. PubMed PMID: 13873447; PubMed Central PMCID: PMC1929897.
7: PRATA A, PUGLIESE C. [Dithiazanine iodate in the treatment of some helminthiases]. Hospital (Rio J). 1961 Apr;59:789-97. Portuguese. PubMed PMID: 13737749.
8: Cedillos RA. [Dithiazanine in the treatment of strongyloidiasis]. Arch Col Med El Salv. 1965 Sep;18(3):199-202. Spanish. PubMed PMID: 5858327.
9: BIAGI F, GOMEZ OROZCO L, ROBLEDO E. [Trial with dithiazanine as an antiparasitic drug]. Bol Med Hosp Infant Mex. 1959 Jan-Feb;16(1):17-21. Spanish. PubMed PMID: 13662345.
10: DUFEK M, BLAHA R. [DITHIAZANINE--A MODERN BROAD SPECTRUM ANTHELMINTIC]. Cas Lek Cesk. 1963 Nov 29;102:1327-9. Czech. PubMed PMID: 14120099.
11: FERNANDO PV. Therapy of trichuriasis and ancylostomiasis with dithiazanine. J Trop Pediatr Afr Child Health. 1960 Dec;6:80-3. PubMed PMID: 13698988.
12: SWARTZWELDER JC, LAMPERT R, MILLER JH, SAPPENFIELD RW, FRYE WW, ABADIE SH, COCO LJ. Therapy of trichuriasis and ascariasis with dithiazanine. Am J Trop Med Hyg. 1958 May;7(3):329-33. PubMed PMID: 13533741.
13: DOBY JM, ROULLIAU J. [Action of dithiazanine iodide in trichocephalosis]. Bull Soc Pathol Exot Filiales. 1962 Sep-Oct;55:832-44. French. PubMed PMID: 14028269.
14: VINKE B, VAN DER SAR. [Experiences with dithiazanine, a new anthelminthic]. Ned Tijdschr Geneeskd. 1959 Jul 18;103:1477-8. Dutch. PubMed PMID: 13842389.
15: KLEIHAUER E. [Experiences with dithiazanine (Dilombrin) as anthelmintic]. Med Welt. 1960 Oct 22;43:2274-7. German. PubMed PMID: 13756626.
16: Karnaukhov VK, Ozeretskovskaia NN, Zal'nova NS, Stromskaia TF, Firsova RA, Khachaturian AA. [On the treatment of strongyloidiasis patients with dithiazanine]. Med Parazitol (Mosk). 1966 Jul-Aug;35(4):428-31. Russian. PubMed PMID: 5993831.
17: YOUNG MD, JEFFERY GM, FREED JE, MOREHOUSE WG. Effectiveness of dithiazanine against worm infections of mental patients. AMA Arch Neurol Psychiatry. 1958 Dec;80(6):785-7. PubMed PMID: 13593925.
18: SWARTZWELDER JC, FRYE WW, MUHLEISEN JP, MILLER JH, LAMPERT R, CHAVARRIA AP, ABADIE SH, ANTHONY SO, SAPPENFIELD RW. [Dithiazanine, an effective broad-spectrum anthelmintic: results in the therapy of trichuriasis, strongyloidiasis, oxyuriasis, ascariasis & ankylostomiasis]. Ther Umsch. 1958 Aug;15(8):218-21. German. PubMed PMID: 13592762.
19: NEW AND nonfficial drugs: dithiazanine iodide. J Am Med Assoc. 1959 Jun 6;170(6):675. PubMed PMID: 13654014.
20: SCHNEIDER J. [Trial treatment of strongyloidiasis (anguillulosis) by dithiazanine]. Therapie. 1960;15:685-91. French. PubMed PMID: 13748231.

Explore Compound Types